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  • Product: 3-Methyl-4-isopropylaniline hydrochloride
  • CAS: 4534-11-6

Core Science & Biosynthesis

Foundational

3-Methyl-4-isopropylaniline hydrochloride CAS number

An In-depth Technical Guide to 3-Methyl-4-isopropylaniline hydrochloride (CAS No. 4534-11-6) Executive Summary This technical guide provides a comprehensive overview of 3-Methyl-4-isopropylaniline hydrochloride (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-4-isopropylaniline hydrochloride (CAS No. 4534-11-6)

Executive Summary

This technical guide provides a comprehensive overview of 3-Methyl-4-isopropylaniline hydrochloride (CAS No. 4534-11-6), a key organic intermediate with significant applications in the pharmaceutical and fine chemical industries. This document details the compound's physicochemical properties, provides an in-depth, field-proven protocol for its synthesis and purification, outlines robust analytical methodologies for its characterization, discusses its role as a strategic building block in drug development, and establishes essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering both theoretical grounding and practical, actionable insights.

Introduction and Nomenclature

3-Methyl-4-isopropylaniline hydrochloride is the salt form of the parent aromatic amine, 3-methyl-4-isopropylaniline. The presence of the methyl and isopropyl substituents on the aniline ring creates a unique structural motif that is of considerable interest in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and downstream applications compared to the free base.

  • IUPAC Name: 3-Methyl-4-(propan-2-yl)aniline hydrochloride

  • Synonyms: 4-Isopropyl-m-toluidinium chloride, 3-Methyl-4-isopropylaniline HCl, 4-Isopropyl-3-methylaniline hydrochloride

  • CAS Number: 4534-11-6[1][2][3]

  • Chemical Structure:

    Figure 1. Chemical Structure

Substituted anilines are foundational scaffolds in medicinal chemistry.[4][5] They serve as versatile precursors for the synthesis of a vast array of bioactive molecules, including kinase inhibitors, by enabling the construction of complex heterocyclic systems.[6][7][8] The specific substitution pattern of 3-methyl-4-isopropylaniline provides a balance of lipophilicity and steric bulk that can be strategically utilized to achieve desired potency and selectivity in drug candidates.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methyl-4-isopropylaniline hydrochloride is presented in Table 1. Understanding these properties is critical for designing synthetic procedures, developing analytical methods, and ensuring safe handling and storage.

PropertyValueSource(s)
CAS Number 4534-11-6[1][2][3]
Molecular Formula C₁₀H₁₆ClN[1][2]
Molecular Weight 185.70 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 223 °C[1]
Solubility Slightly soluble in water (9.9 g/L)[1]
Storage Temperature Room Temperature, under inert atmosphere[1]

Synthesis and Purification

The synthesis of 3-Methyl-4-isopropylaniline hydrochloride is a two-stage process: first, the Friedel-Crafts alkylation of m-toluidine to form the free aniline base, followed by its conversion to the hydrochloride salt. This approach ensures high purity and yield of the final product.

Stage 1: Synthesis of 3-Methyl-4-isopropylaniline (Free Base)

This stage employs a classic electrophilic aromatic substitution—the Friedel-Crafts alkylation.[9][10] Here, m-toluidine is alkylated with an isopropylating agent, such as isopropanol, in the presence of a strong acid catalyst like sulfuric acid.[4]

Causality of Experimental Choices:

  • Reactant Choice: m-Toluidine is selected as the starting material. The amino group is a strong ortho-, para-director. However, under strong acidic conditions, it is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director and strongly deactivating. The methyl group is a weaker ortho-, para-director. The reaction outcome is a balance of these electronic effects and steric hindrance. The isopropylation occurs predominantly at the para-position relative to the amino group, which is the least sterically hindered activated position.

  • Catalyst: Concentrated sulfuric acid serves both as a catalyst and a solvent. It protonates the isopropanol, facilitating the formation of the isopropyl carbocation ((CH₃)₂CH⁺), the key electrophile in the reaction.[4]

  • Temperature Control: The reaction temperature is maintained between 60-95°C to provide sufficient activation energy for the reaction while minimizing the formation of polysubstituted byproducts.[4]

G cluster_workflow Synthesis & Purification Workflow Start Start: m-Toluidine & Isopropanol Reaction Friedel-Crafts Alkylation (H₂SO₄ Catalyst, 60-95°C) Start->Reaction 1. Reactants Quench Reaction Quench (Ice-water & NaOH) Reaction->Quench 2. Neutralization Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction 3. Isolate Product Drying Drying Organic Phase (Anhydrous Na₂SO₄) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval 4. Concentrate Purification Purification of Free Base (Vacuum Distillation) SolventRemoval->Purification 5. Purify SaltFormation HCl Salt Formation (HCl in Ether) Purification->SaltFormation 6. Convert to Salt FinalProduct Final Product: 3-Methyl-4-isopropylaniline HCl SaltFormation->FinalProduct 7. Isolate & Dry

Figure 2. Synthesis & Purification Workflow

Experimental Protocol (Stage 1):

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Charge Reactants: Charge m-toluidine into the flask. Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 98%) while stirring.

  • Addition of Alkylating Agent: Slowly add isopropanol via the dropping funnel to the stirred mixture, maintaining the temperature below 35°C.[4]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-95°C and maintain for several hours until reaction completion is confirmed by TLC or GC analysis.[4]

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the mixture by slowly adding a concentrated sodium hydroxide solution until the pH is >10. This deprotonates the anilinium salt to the free aniline base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x volumes).

  • Washing: Combine the organic layers and wash with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-methyl-4-isopropylaniline.

Stage 2: Purification and Conversion to Hydrochloride Salt

The crude free base is first purified, typically by vacuum distillation. The purified aniline is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol (Stage 2):

  • Purification: Purify the crude 3-methyl-4-isopropylaniline by vacuum distillation. The reduced pressure is necessary to prevent decomposition at high temperatures.

  • Salt Formation: Dissolve the purified aniline base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Precipitation: While stirring, slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution). The hydrochloride salt will precipitate out of the solution. A simple procedure involves mixing the aniline with concentrated hydrochloric acid and evaporating to dryness.[2][11]

  • Isolation: Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the final product, 3-Methyl-4-isopropylaniline hydrochloride, in a vacuum oven at a moderate temperature (e.g., 110-120°C).[2][11]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized 3-Methyl-4-isopropylaniline hydrochloride. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

  • ¹H NMR (Expected Chemical Shifts):

    • Aromatic Protons (Ar-H): ~7.0-7.5 ppm. The three protons on the aromatic ring will appear as distinct signals (likely a singlet and two doublets) due to their unique electronic environments.

    • Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield, which may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.

    • Isopropyl Methine Proton (-CH(CH₃)₂): A septet around 3.0-3.5 ppm.

    • Aromatic Methyl Protons (Ar-CH₃): A singlet around 2.2-2.5 ppm.

    • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around 1.2-1.4 ppm.

  • ¹³C NMR (Expected Chemical Shifts):

    • Aromatic Carbons (Ar-C): Six distinct signals in the range of 115-150 ppm.[12][13][14] The carbon attached to the nitrogen (C-NH₃⁺) will be the most downfield among the protonated aromatic carbons.

    • Isopropyl Methine Carbon (-CH(CH₃)₂): ~30-35 ppm.

    • Aromatic Methyl Carbon (Ar-CH₃): ~15-20 ppm.

    • Isopropyl Methyl Carbons (-CH(CH₃)₂): ~20-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

  • N-H Stretching: A broad band in the region of 2500-3200 cm⁻¹ is characteristic of the ammonium (-NH₃⁺) group in the hydrochloride salt.[15][16]

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

  • N-H Bending: A band around 1500-1600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of the final compound.

  • Column: A C18 column is typically used.[17]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape.[17]

  • Detection: UV detection, typically at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.

Applications in Research and Drug Development

3-Methyl-4-isopropylaniline hydrochloride is a valuable intermediate, primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector.

Role as a Pharmaceutical Intermediate: The aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Substituted anilines are particularly crucial in the synthesis of kinase inhibitors, a major class of anti-cancer drugs.[6][7][8] Molecules like Imatinib (Gleevec) and Lapatinib (Tykerb) contain substituted aniline moieties that are critical for their binding to the target kinase.[6][18]

The 3-methyl-4-isopropylaniline structure offers several advantages for a medicinal chemist:

  • Scaffold for Derivatization: The primary amine group provides a reactive handle for a wide range of chemical transformations, such as amidation, alkylation, and the formation of heterocyclic rings (e.g., quinazolines, pyrimidines).[7]

  • Modulation of Physicochemical Properties: The methyl and isopropyl groups contribute to the lipophilicity of the molecule, which can be tailored to improve pharmacokinetic properties like cell permeability and metabolic stability.[19]

  • Steric Influence: The substitution pattern can be used to direct the conformation of the final drug molecule, enhancing its binding affinity and selectivity for the target protein.

G cluster_applications Role in Drug Discovery Start 3-Methyl-4-isopropylaniline Hydrochloride Reaction Coupling Reactions (e.g., Buchwald-Hartwig, Amidation) Start->Reaction Starting Material Intermediate Advanced Intermediate Reaction->Intermediate Cyclization Heterocycle Formation Intermediate->Cyclization Scaffold Core Scaffold of Active Molecule Cyclization->Scaffold Optimization Lead Optimization (SAR Studies) Scaffold->Optimization Drug Drug Candidate (e.g., Kinase Inhibitor) Optimization->Drug

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-isopropylaniline Hydrochloride

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Methyl-4-isopropylaniline hydrochloride, a key intermediate in various chemical manufacturing processes. The primary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Methyl-4-isopropylaniline hydrochloride, a key intermediate in various chemical manufacturing processes. The primary focus of this document is a detailed exploration of the direct isopropylation of m-toluidine, a robust and industrially scalable method. An alternative route commencing from the nitration of p-cymene is also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and critical analysis of the experimental parameters.

Introduction

3-Methyl-4-isopropylaniline, also known as 4-isopropyl-3-methylaniline, is an aromatic amine of significant interest in the synthesis of specialized organic molecules. Its hydrochloride salt is often the preferred form for handling and storage due to its increased stability and crystallinity. A thorough understanding of its synthesis is crucial for ensuring high purity and yield, which are paramount in downstream applications, including the manufacturing of active pharmaceutical ingredients (APIs) and agrochemicals. This guide aims to provide a detailed, field-proven methodology for its preparation, emphasizing scientific integrity and practical applicability.

Primary Synthesis Pathway: Direct Alkylation of m-Toluidine

The most direct and efficient route for the industrial production of 3-Methyl-4-isopropylaniline is the Friedel-Crafts alkylation of m-toluidine with an isopropylating agent. This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid.

Overall Reaction Scheme

Caption: Overall reaction for the synthesis of 3-Methyl-4-isopropylaniline.

Mechanistic Considerations

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The isopropylating agent, in the presence of a strong acid catalyst like sulfuric acid, generates an isopropyl carbocation (or a related electrophilic species). This electrophile then attacks the electron-rich aromatic ring of m-toluidine. The amino group (-NH2) and the methyl group (-CH3) are both activating and ortho-, para-directing. The isopropylation occurs predominantly at the para-position relative to the amino group, which is also the ortho-position to the methyl group, due to steric hindrance at the other ortho-position of the amino group.

Detailed Experimental Protocol

This protocol is adapted from established industrial practices and patent literature[1].

Materials and Equipment:

  • m-Toluidine (99% purity)

  • Isopropyl alcohol (or other suitable isopropylating agent)

  • Concentrated sulfuric acid (98%)

  • Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-beta)

  • Jet mixer or a well-agitated reaction vessel

  • Quartz reaction tube (for continuous flow) or a standard batch reactor

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactant Streams:

    • Component 1: m-Toluidine is dissolved in a 50-98% (w/w) sulfuric acid solution. The concentration of sulfuric acid is a critical parameter influencing the reaction rate and selectivity.

    • Component 2: The isopropylating agent (e.g., isopropyl alcohol) is prepared in a separate container.

  • Reaction Initiation:

    • The two components are simultaneously introduced into a jet mixer at a controlled flow rate ratio (typically 5-10:1 of Component 1 to Component 2).

    • The initial mixing is conducted at a temperature of 10-35 °C.

  • Alkylation Reaction:

    • The resulting mixture is then passed through a reaction tube packed with a solid acid catalyst.

    • The reaction is maintained at a temperature between 60-95 °C. The use of a solid acid catalyst facilitates easier separation and reduces corrosive waste streams.

  • Work-up and Purification:

    • The reaction mixture is cooled and then carefully neutralized with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., toluene).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude 3-Methyl-4-isopropylaniline is then purified by vacuum distillation.

Data Presentation
ParameterValueReference
Starting Materialm-Toluidine[1]
Isopropylating AgentIsopropyl alcohol[1]
CatalystSulfuric acid and Solid Acid Catalyst[1]
Reaction Temperature60-95 °C[1]
Typical YieldHigh[1]

Alternative Synthesis Pathway: Nitration of p-Cymene and Subsequent Reduction

An alternative, albeit less direct, route to 3-Methyl-4-isopropylaniline involves the nitration of p-cymene followed by the reduction of the resulting nitro-intermediate.

Overall Reaction Scheme

Caption: Nitration and reduction pathway for 3-Methyl-4-isopropylaniline synthesis.

Step 1: Nitration of p-Cymene

The nitration of p-cymene is a standard electrophilic aromatic substitution. However, this reaction can yield a mixture of isomers, primarily 2-nitro-p-cymene and 3-nitro-p-cymene, along with other byproducts[2][3]. Careful control of reaction conditions is necessary to maximize the yield of the desired 2-nitro isomer. A typical procedure involves the use of a nitrating mixture of nitric acid and sulfuric acid at low temperatures[4].

Step 2: Reduction of 2-Nitro-p-cymene

The reduction of the nitro group to an amine can be achieved using various methods. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid[5]. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is another viable and cleaner alternative[2].

Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base, 3-Methyl-4-isopropylaniline, to its hydrochloride salt. This is a straightforward acid-base reaction.

Experimental Protocol

Materials:

  • Purified 3-Methyl-4-isopropylaniline

  • Concentrated hydrochloric acid or anhydrous hydrogen chloride gas

  • A suitable solvent (e.g., isopropanol, acetone, or diethyl ether)[6][7]

Procedure:

  • The purified 3-Methyl-4-isopropylaniline is dissolved in the chosen solvent.

  • The solution is cooled in an ice bath.

  • A stoichiometric amount of concentrated hydrochloric acid is added dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.

  • The precipitated 3-Methyl-4-isopropylaniline hydrochloride is collected by filtration.

  • The solid product is washed with a small amount of cold solvent and dried under vacuum.

Product Characterization

The final product, 3-Methyl-4-isopropylaniline hydrochloride, is a solid with a molecular weight of 185.70 g/mol [8]. Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The synthesis of 3-Methyl-4-isopropylaniline hydrochloride is most efficiently achieved through the direct alkylation of m-toluidine. This method offers high yields and is amenable to large-scale production. While the nitration of p-cymene followed by reduction presents a viable alternative, it may be complicated by the formation of isomeric byproducts. The final conversion to the hydrochloride salt is a standard and high-yielding procedure. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired purity, and scalability requirements.

References

  • Preparation method of 3-methyl-4-isopropylaniline. CN105622428A.
  • Synthesis of 3-isopropylaniline. PrepChem.com. [Link]

  • N-Isopropylaniline. PubChem. National Institutes of Health. [Link]

  • m-Toluidine, N-ethyl-. Organic Syntheses. [Link]

  • 2-NITRO-p-CYMENE. Organic Syntheses. [Link]

  • Process for preparation of phenoxypropanol amines. WO2010029566A2.
  • Reduction of 2-nitro-p-cymene. Journal of Organic Chemistry. [Link]

  • Process for the preparation of N-alkylated aromatic amines. US4268458A.
  • Acetophenone, 2-amino-, hydrochloride. Organic Syntheses. [Link]

  • Isopropyl 4-aminobenzoate. ResearchGate. [Link]

  • Nitration of p-cymene. Exchange and rearomatization reactions of p-cymene adducts. Canadian Journal of Chemistry. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 3-Methyl-4-isopropylaniline Hydrochloride in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methyl-4-isopropylaniline hydrochloride, a key intermediate in various synthetic pathways within the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methyl-4-isopropylaniline hydrochloride, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and ensuring the quality of the final products. This document delves into the physicochemical properties of 3-Methyl-4-isopropylaniline hydrochloride, explores the theoretical underpinnings of its solubility, and presents a framework for predicting its behavior in a range of organic solvents. Furthermore, this guide offers detailed, field-proven experimental protocols for accurately determining its solubility, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Process Chemistry

3-Methyl-4-isopropylaniline hydrochloride (CAS No: 4534-11-6) is a substituted aniline derivative that serves as a versatile building block in organic synthesis.[1] Its hydrochloride form, an ionic salt, is often favored for its stability and ease of handling compared to the free base. However, the introduction of the hydrochloride moiety significantly alters the compound's solubility profile, a critical parameter that dictates its utility in various applications.

In drug development and chemical manufacturing, the solubility of a compound directly impacts:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solvent. Poor solubility can lead to sluggish or incomplete reactions.

  • Purification and Crystallization: The selection of an appropriate solvent system is crucial for effective purification by crystallization. Knowledge of solubility is essential for maximizing yield and purity.

  • Formulation: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediate is a key determinant of its bioavailability and the choice of drug delivery system.

This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors governing the solubility of 3-Methyl-4-isopropylaniline hydrochloride in organic solvents and to equip them with the practical knowledge to assess and leverage this critical property.

Physicochemical Properties of 3-Methyl-4-isopropylaniline Hydrochloride

A foundational understanding of the physicochemical properties of 3-Methyl-4-isopropylaniline hydrochloride is essential for predicting its solubility.

PropertyValueSource
Chemical Name 3-Methyl-4-isopropylaniline hydrochloride[1]
CAS Number 4534-11-6[1]
Molecular Formula C10H16ClN[1]
Molecular Weight 185.69 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 223 °C[1]
Water Solubility Slightly soluble (9.9 g/L)[1][2]

The structure of 3-Methyl-4-isopropylaniline hydrochloride consists of a substituted aromatic ring and an ammonium chloride group. The organic portion, with its methyl and isopropyl substituents, is largely non-polar. In contrast, the anilinium hydrochloride group is highly polar and capable of forming strong ion-dipole interactions and hydrogen bonds. This amphiphilic nature is central to its solubility behavior.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle that "like dissolves like." For 3-Methyl-4-isopropylaniline hydrochloride, its dissolution in an organic solvent involves the disruption of the crystal lattice energy of the salt and the solvation of the resulting 3-methyl-4-isopropylanilinium and chloride ions by the solvent molecules.

The key factors influencing the solubility of this compound are:

  • Polarity of the Solvent: As an ionic salt, 3-Methyl-4-isopropylaniline hydrochloride is expected to be more soluble in polar solvents that can effectively solvate the charged anilinium cation and the chloride anion.

  • Hydrogen Bonding Capability of the Solvent: Solvents that can act as hydrogen bond donors or acceptors will more effectively solvate the ions, thereby increasing solubility. Protic solvents, such as alcohols, are particularly effective in this regard.

  • Dielectric Constant of the Solvent: Solvents with a high dielectric constant can better overcome the electrostatic forces holding the ions together in the crystal lattice, leading to higher solubility.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. This relationship can often be described by the van't Hoff equation.[3]

The conversion of amines to their hydrochloride salts is a common strategy to enhance aqueous solubility in pharmaceutical applications.[4] However, this often leads to decreased solubility in non-polar organic solvents.

Predicted Solubility Profile in Common Organic Solvents

The following table provides an estimated solubility profile. It is crucial to note that these are predictions and should be confirmed experimentally for any critical application.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticSolubleHigh polarity and strong hydrogen bonding capability.
Ethanol Polar ProticSolubleSimilar to methanol, but slightly lower polarity may result in slightly lower solubility.
Isopropanol Polar ProticModerately SolubleLower polarity and increased steric hindrance compared to methanol and ethanol.
Acetone Polar AproticSparingly SolubleModerate polarity but lacks hydrogen bond donating ability.
Acetonitrile Polar AproticSparingly SolubleHigh dielectric constant but weaker solvating power for cations.
Dichloromethane Non-polarInsolubleLow polarity is insufficient to overcome the crystal lattice energy of the salt.
Ethyl Acetate Moderately PolarVery Sparingly SolubleModerate polarity but limited ability to solvate ions.
Toluene Non-polarInsolubleLacks the polarity to dissolve an ionic compound.
Hexane Non-polarInsolubleHighly non-polar, making it a very poor solvent for salts.

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate determination of solubility requires a robust and well-controlled experimental protocol. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for its reliability.[7]

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the solute in the solvent of interest at a constant temperature. By ensuring an excess of the solid is present, the system reaches equilibrium, and the concentration of the dissolved solute represents its solubility at that temperature. Continuous agitation is critical to ensure that the solution is homogenous and that equilibrium is reached in a reasonable timeframe.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 3-Methyl-4-isopropylaniline hydrochloride in a given organic solvent at a specified temperature.

Materials:

  • 3-Methyl-4-isopropylaniline hydrochloride (of known purity)

  • Organic solvent of interest (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Stock Standards:

    • Accurately weigh a known amount of 3-Methyl-4-isopropylaniline hydrochloride and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Add an excess amount of 3-Methyl-4-isopropylaniline hydrochloride to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Prepare samples in triplicate for each solvent and temperature to be tested.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed that ensures the solid particles are well-dispersed without creating a vortex.

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

    • Dilute the filtered sample with the solvent as necessary to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved solute.

  • Data Analysis:

    • Construct a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of 3-Methyl-4-isopropylaniline hydrochloride in the diluted samples.

    • Calculate the solubility in the original undiluted sample, taking into account the dilution factor.

    • Report the average solubility and standard deviation from the triplicate samples.

Visualizations

Logical Relationship of Factors Influencing Solubility

Caption: Factors influencing the solubility of 3-Methyl-4-isopropylaniline hydrochloride.

Experimental Workflow for Solubility Determination

ExperimentalWorkflow start Start prep_standards Prepare Stock & Calibration Standards start->prep_standards prep_samples Prepare Saturated Samples (Excess Solute in Solvent) start->prep_samples analysis Analyze via HPLC or UV-Vis prep_standards->analysis equilibration Equilibrate at Constant Temperature (Orbital Shaker, 24-48h) prep_samples->equilibration sampling Withdraw and Filter Supernatant equilibration->sampling dilution Dilute Sample sampling->dilution dilution->analysis calculation Calculate Solubility analysis->calculation end End calculation->end

Caption: Shake-flask method workflow for solubility determination.

Conclusion

The solubility of 3-Methyl-4-isopropylaniline hydrochloride is a complex interplay between its ionic nature and the properties of the organic solvent. While it exhibits slight solubility in water, its solubility in organic solvents is largely dictated by the solvent's polarity and hydrogen bonding capacity. Polar protic solvents like methanol and ethanol are predicted to be effective solvents, whereas non-polar solvents such as hexane and toluene are expected to be poor choices. For any process development or research application, it is imperative to experimentally verify the solubility using a robust method like the shake-flask protocol detailed in this guide. This ensures accurate and reproducible data, which is fundamental to the successful application of 3-Methyl-4-isopropylaniline hydrochloride in organic synthesis and pharmaceutical development.

References

  • PubChem. (n.d.). 4-Isopropyl-3-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]

  • Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Amines as Bases. Retrieved from [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application and Protocol for the Development of a Stability-Indicating HPLC Method for Aniline Compounds

Abstract & Introduction Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Due to their potential toxicity and role as process-related imp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Due to their potential toxicity and role as process-related impurities or degradation products, the development of robust and reliable analytical methods for their quantification is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing these polar and often thermolabile compounds, as it typically circumvents the need for derivatization that is often required for gas chromatography.[1]

This application note provides a comprehensive guide for the development of a stability-indicating reversed-phase HPLC method for aniline and its related compounds. We will delve into a systematic approach, explaining the scientific rationale behind each stage of method development, from column and mobile phase selection to detector optimization. Furthermore, a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines is presented, ensuring the final method is fit for its intended purpose in a regulated environment.[2][3]

Foundational Principles: The Chemistry of Aniline in HPLC

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. Aniline is a primary aromatic amine with a pKa of approximately 4.6. This means that the pH of the mobile phase will significantly influence its degree of ionization and, consequently, its retention behavior in reversed-phase HPLC.

  • At pH < 4.6: Aniline will be predominantly in its protonated (ionized) form (anilinium ion, C₆H₅NH₃⁺). In this state, it is highly polar and will have very little retention on a nonpolar stationary phase like C18, eluting at or near the void volume.

  • At pH > 4.6: Aniline will be in its neutral (un-ionized) form (C₆H₅NH₂). This form is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.

Therefore, controlling the mobile phase pH is a critical first step in developing a robust method for aniline compounds. For optimal retention and peak shape on a reversed-phase column, a mobile phase pH of at least 2 units above the pKa is recommended.

A Systematic Approach to Method Development

Our strategy for method development follows a logical progression, starting with the initial screening of chromatographic conditions and moving towards fine-tuning for optimal performance.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation col_select Column Selection (C18, Phenyl-Hexyl) mp_screen Mobile Phase Screening (ACN vs. MeOH, pH adjustment) col_select->mp_screen Initial Retention det_select Detector Wavelength Selection (PDA Scan) mp_screen->det_select Analyte Signal grad_opt Gradient Optimization (Slope and Time) det_select->grad_opt Initial Separation flow_opt Flow Rate and Temperature Adjustment grad_opt->flow_opt Fine-tuning Resolution and Analysis Time forced_deg Forced Degradation Studies flow_opt->forced_deg Optimized Method ich_val ICH Q2(R2) Validation forced_deg->ich_val Demonstrate Specificity

Caption: A systematic workflow for HPLC method development for aniline compounds.

Stationary Phase (Column) Selection

The choice of stationary phase is crucial for achieving the desired selectivity. For aniline and its derivatives, two primary choices for reversed-phase chromatography are C18 and Phenyl-Hexyl columns.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase HPLC and serve as an excellent starting point. The primary retention mechanism is hydrophobic interaction between the nonpolar C18 alkyl chains and the analyte. For aniline, this interaction is with the phenyl ring and any nonpolar substituents.

  • Phenyl-Hexyl Columns: These columns offer an alternative selectivity, particularly for aromatic compounds. In addition to hydrophobic interactions from the hexyl chain, they provide π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the aniline molecule.[4] This can lead to enhanced retention and different elution orders compared to a C18 column, which can be advantageous in separating structurally similar aniline derivatives.

Recommendation: Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). If the desired selectivity for critical pairs is not achieved, a Phenyl-Hexyl column should be evaluated.

Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of analytes.[5][6] A systematic approach to its optimization is essential.

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They differ in their solvent strength and selectivity.

  • Acetonitrile: Generally has a lower viscosity and allows for lower backpressure. It is also aprotic.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions, which can alter selectivity compared to acetonitrile.

Protocol: Perform initial scouting runs with both acetonitrile and methanol to assess which provides better overall separation and peak shape for the specific aniline compounds of interest.

As discussed, pH is a critical parameter. A buffer should be used to maintain a stable pH throughout the analysis.

Recommendation: Start with a mobile phase pH of ~7.0 using a phosphate buffer (e.g., 20 mM sodium phosphate). This ensures aniline is in its neutral, more retained form. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are necessary.[7]

For samples containing aniline and several of its derivatives with a range of polarities, a gradient elution is typically required to achieve a good separation within a reasonable timeframe.

Protocol:

  • Start with a broad gradient (e.g., 5% to 95% organic modifier over 20 minutes) to elute all compounds.

  • Based on the initial chromatogram, adjust the gradient slope and duration to improve the resolution of closely eluting peaks. A shallower gradient provides better resolution.

Detection

Aniline and its derivatives contain a chromophore (the benzene ring), making them suitable for UV detection.

  • Photodiode Array (PDA) Detector: A PDA detector is highly recommended as it acquires the entire UV-Vis spectrum for each eluting peak.[1][8][9] This has two major advantages:

    • Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) can be determined for each compound to maximize sensitivity.

    • Peak Purity Analysis: The spectra across a single peak can be compared to assess its homogeneity, which is crucial for a stability-indicating method.[1]

  • Mass Spectrometry (MS) Detector: For trace-level quantification or identification of unknown impurities and degradation products, coupling the HPLC to a mass spectrometer is invaluable.[10][11] MS provides molecular weight information and structural details, offering a higher degree of specificity and sensitivity.[12][13]

Protocol:

  • Using a PDA detector, obtain the UV spectrum of aniline and its related compounds.

  • Select a detection wavelength that provides a good response for all compounds of interest. Often, a compromise wavelength is chosen. For aniline, this is typically around 230-280 nm.

Forced Degradation Studies: Ensuring Method Specificity

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[14]

Protocol for Forced Degradation: Prepare solutions of the aniline compound and subject them to the following conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105 °C for 48 hours
Photolytic Degradation Solution exposed to UV light (e.g., 254 nm) and cool white fluorescent light for a specified duration

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main aniline peak and from each other. Peak purity analysis using a PDA detector should be performed on the aniline peak in the chromatograms of the stressed samples to confirm that no degradation products are co-eluting.

HPLC Method Validation Protocol (as per ICH Q2(R2))

Once the method is optimized and demonstrated to be stability-indicating, it must be validated to ensure it is reliable for its intended application.[3][15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Analyze blank (diluent), placebo (if applicable), and spiked samples containing the aniline compound and its known impurities/degradants.

  • Acceptance Criteria: The aniline peak should be free from interference from any other components, and peak purity analysis of the aniline peak should pass.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: Prepare a series of at least five concentrations of the aniline standard across the desired range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the aniline compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate preparations of the aniline standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of data should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (typically 3:1 for DL and 10:1 for QL).

  • Acceptance Criteria: For the QL, demonstrate acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), flow rate (± 10%), and mobile phase composition (± 2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Example Protocol: HPLC Analysis of Aniline

This protocol is a starting point and should be optimized for the specific aniline compounds and sample matrix.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Sodium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 min, hold at 70% B for 2 min, return to 10% B over 1 min, and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 254 nm

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration within the validated range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Conclusion

The development of a robust and reliable stability-indicating HPLC method for aniline compounds is a systematic process that relies on a thorough understanding of the analyte's chemistry and the principles of chromatography. By following a logical workflow of screening, optimization, and validation, a method can be developed that is fit for its intended purpose in a regulated environment. The use of a PDA detector is highly recommended to ensure method specificity and peak purity. This comprehensive approach ensures the generation of accurate and reproducible data for the quality control of pharmaceuticals and other products containing aniline derivatives.

References

  • ResearchGate. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • ResearchGate. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of anilines on Sil-RCC3-C18 column (a) and ODS column (b). Mobile phase. Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • IntechOpen. (2018). Identification of Pharmaceutical Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). High Temperature High Performance Liquid Chromatography of Substituted Anilines using a C18 Hybrid Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline, p-benzyloxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Google Patents. (n.d.). US10889539B2 - Aniline purification process.
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  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

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Application

GC-MS Analysis Protocol for 3-Methyl-4-isopropylaniline Hydrochloride: A Comprehensive Guide to Purity and Impurity Profiling

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Methyl-4-isopropylaniline hydrochloride. As an important chemical intermediate, rigorous analytical testing is crucial to ensure its identity, purity, and safety. The primary analytical challenge lies in the compound's salt form, which is non-volatile and thus incompatible with direct GC analysis. This guide outlines a robust methodology centered on the conversion of the hydrochloride salt to its free aniline base, followed by liquid-liquid extraction and subsequent analysis by GC-MS. We delve into the causality behind each experimental step, from sample preparation to instrument configuration, and provide a framework for method validation in accordance with international regulatory standards. This self-validating protocol is designed to deliver accurate, reproducible results for both quality control and research applications.

Introduction and Analytical Principle

3-Methyl-4-isopropylaniline is a substituted aniline derivative used as an intermediate in the synthesis of various chemical entities, including pharmaceuticals and dyes. It is often supplied as a hydrochloride salt to improve stability and handling.[1] Gas Chromatography (GC) is an ideal technique for separating volatile and semi-volatile compounds, while Mass Spectrometry (MS) provides powerful identification and quantification capabilities. However, the direct injection of the hydrochloride salt is not feasible due to its low volatility and thermal lability, which would lead to decomposition in the hot GC inlet rather than volatilization.

The core principle of this method, therefore, involves a crucial sample preparation step: the neutralization of the hydrochloride salt into its corresponding free base, 3-Methyl-4-isopropylaniline. This is achieved by treating the aqueous sample with a base, which deprotonates the anilinium ion, rendering the molecule neutral and significantly more volatile. The resulting free aniline is then extracted into an immiscible organic solvent for GC-MS analysis.

Causality of Analysis: The polar nature of amines can lead to challenging chromatography, often resulting in peak tailing due to interactions with active sites on the column and inlet.[2] This protocol addresses this by employing optimized GC conditions and recommending appropriate column chemistries to ensure symmetric peak shapes and reliable quantification.

Analyte Properties and Potential Impurities

Understanding the analyte's properties is fundamental to method development. The synthesis of 3-Methyl-4-isopropylaniline typically involves the Friedel-Crafts alkylation of m-toluidine.[3] This synthetic route informs the potential impurity profile that must be considered during analysis.

PropertyValueSource
Chemical Name3-Methyl-4-isopropylaniline HCl-
CAS Number4534-11-6[1]
Molecular FormulaC₁₀H₁₆ClN[1]
Molecular Weight185.70 g/mol [1]
FormSolid[4]
Free Base Properties
Molecular Formula (Free Base)C₁₀H₁₅N-
Molecular Weight (Free Base)149.23 g/mol -

Potential Process-Related Impurities:

  • Starting Materials: Unreacted m-toluidine.[3]

  • Isomeric Impurities: Positional isomers formed during the isopropylation of m-toluidine.

  • Over-Alkylated Products: Di-isopropylaniline derivatives.

  • Solvent Residues: Residual solvents from synthesis and purification steps.

Materials and Instrumentation

Reagents and Consumables
  • 3-Methyl-4-isopropylaniline hydrochloride reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Ethyl Acetate (GC or HPLC grade)

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • 2 mL GC vials with PTFE-lined septa

Instrumentation

A standard Gas Chromatograph equipped with a Mass Selective Detector is required.

GC ParameterRecommended SettingRationale
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness; stationary phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5ms)This is a versatile, intermediate-polarity phase suitable for a wide range of compounds. For amines, a column specifically deactivated for basic compounds can yield better peak shapes.[5]
InletSplit/SplitlessSplitless injection is preferred for trace analysis, while a split injection (e.g., 20:1) is suitable for purity assays to avoid column overloading.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Carrier GasHelium or HydrogenHelium is the standard inert carrier gas. Hydrogen can provide faster analysis and higher efficiency but requires appropriate safety measures.[6]
Flow Rate1.0 mL/min (constant flow mode)Provides a good balance between analysis speed and chromatographic resolution.
Oven ProgramInitial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial temperature allows for focusing of the analytes at the head of the column. The ramp rate is chosen to ensure good separation of the main analyte from potential impurities. A final hold ensures elution of any less volatile compounds.
Injection Volume1 µLA standard volume that prevents column and detector overload.
MS ParameterRecommended SettingRationale
Ionization ModeElectron Ionization (EI)Standard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy70 eVThe standard energy for EI, which generates stable and extensive mass spectral libraries.
Source Temperature230 °CPrevents condensation of analytes within the ion source while minimizing thermal degradation.
Quadrupole Temperature150 °CEnsures ions are transmitted efficiently without mass discrimination.
Acquisition ModeFull Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM)Full Scan mode is used for initial identification and impurity profiling. SIM mode is used for quantification, offering higher sensitivity and selectivity by monitoring specific ions.[7]
SIM Ions (Proposed) Quantifier: m/z 134; Qualifiers: m/z 149, 106m/z 149: Molecular ion [M]⁺. m/z 134: [M-CH₃]⁺, a stable fragment from the loss of a methyl radical from the isopropyl group (often the base peak). m/z 106: Further fragmentation. These ions must be confirmed with a reference standard.

Experimental Workflow and Detailed Protocols

The entire analytical process from sample receipt to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in DI Water/Methanol A->B C Basify with 1M NaOH (pH > 11) B->C D Liquid-Liquid Extraction (LLE) with Ethyl Acetate C->D E Dry Organic Layer (Anhydrous Na₂SO₄) D->E F Transfer to GC Vial E->F G Inject Sample into GC-MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration & Identification (Retention Time & Mass Spectrum) I->J K Quantification (Purity Assay) J->K L Generate Report K->L

Caption: Overall workflow for GC-MS analysis of 3-Methyl-4-isopropylaniline HCl.

Protocol 1: Preparation of Standard and Sample Solutions

Expertise & Experience: The conversion to the free base is the most critical step. Insufficient basification will result in poor extraction recovery, as the protonated amine remains in the aqueous layer. The choice of ethyl acetate as the extraction solvent provides good recovery for the analyte and is easily evaporated in the GC inlet.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of 3-Methyl-4-isopropylaniline hydrochloride reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of methanol and deionized water. This stock solution is of the hydrochloride salt.

  • Working Standard for Calibration (e.g., 50 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 15 mL centrifuge tube.

    • Add 1.0 mL of deionized water.

    • Add 1.0 mL of 1M NaOH solution. Vortex for 30 seconds. Check the pH to ensure it is >11.

    • Add 2.0 mL of ethyl acetate. Cap and vortex vigorously for 1 minute to extract the free base.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the upper organic (ethyl acetate) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic extract into a 2 mL GC vial. This vial contains the free base of the analyte at a theoretical concentration of approx. 40.2 µg/mL (accounting for the change in molecular weight from salt to free base). Note: For accurate quantification, calibration standards should be prepared by serial dilution of this extracted stock.

  • Sample Preparation (for Purity Assay):

    • Accurately weigh approximately 10 mg of the 3-Methyl-4-isopropylaniline hydrochloride sample and prepare it following the exact same procedure as the Working Standard (Step 2).

G Salt Analyte HCl (Salt) in Aqueous Solution Base + NaOH (Deprotonation) Salt->Base pH > 11 FreeBase Analyte (Free Base) Volatile Base->FreeBase Conversion GC GC-MS Analysis FreeBase->GC Suitable for Injection

Caption: Logical relationship for preparing the analyte for GC-MS analysis.

Protocol 2: System Suitability and Analysis Sequence
  • System Equilibration: Equilibrate the GC-MS system until a stable baseline is achieved.

  • Solvent Blank: Inject ethyl acetate to ensure no system contamination.

  • System Suitability Test (SST): Inject the working standard solution (e.g., 50 µg/mL) five times.

  • Calibration: Inject a series of calibration standards at different concentrations to establish linearity.

  • Blank and Samples: Inject a solvent blank, followed by the prepared test samples. A bracketing standard should be run periodically (e.g., every 10 sample injections) to check for instrument drift.

Method Validation Framework

To ensure the trustworthiness of the results, the method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[8]

Validation ParameterDescriptionTypical Acceptance Criteria
System Suitability (SST) Confirms the GC-MS system is operating correctly before analysis.For 5 replicate injections of the standard: • Peak Area RSD ≤ 5.0% • Retention Time RSD ≤ 1.0% • Tailing Factor ≤ 2.0
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The analyte peak should be free from co-elution with any known impurities or blank components. Peak purity analysis using MS data should confirm homogeneity.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.995.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with a known amount of analyte at different levels.Mean recovery should be within 90.0% - 110.0% at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.Repeatability (Intra-day): RSD ≤ 2.0% for n=6 determinations. Intermediate Precision (Inter-day): RSD ≤ 3.0% when analyzed by different analysts on different days or with different equipment.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. The precision at the LOQ should have an RSD ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., oven ramp rate, flow rate).The results should remain within the system suitability criteria when method parameters are slightly varied.

Troubleshooting

  • Problem: Poor Peak Shape (Tailing)

    • Cause: Active sites in the inlet liner or column; analyte concentration too high.

    • Solution: Use a new, deactivated inlet liner. Trim the first 10-20 cm from the front of the GC column. Ensure the sample concentration is within the linear range.

  • Problem: Low/No Analyte Peak (Low Recovery)

    • Cause: Incomplete basification during sample preparation; inefficient extraction.

    • Solution: Verify the pH of the aqueous solution is >11 after adding base. Increase the vortexing time or perform a second extraction step to ensure complete recovery.

  • Problem: Poor Reproducibility

    • Cause: Inconsistent sample preparation (especially the extraction step); instrument instability.

    • Solution: Ensure precise and consistent volumetric transfers during preparation. Run SST checks to confirm the instrument is stable. The use of an internal standard can significantly improve reproducibility.[9]

Conclusion

This application note presents a comprehensive and robust GC-MS protocol for the analysis of 3-Methyl-4-isopropylaniline hydrochloride. By addressing the inherent challenge of its non-volatile salt form through a well-defined basification and extraction procedure, this method enables accurate and reliable determination of purity and impurity profiles. The detailed explanation of the rationale behind each step, combined with a clear framework for method validation, provides researchers and drug development professionals with a trustworthy tool for quality assessment, ensuring the integrity of their materials.

References

  • Preparation method of 3-methyl-4-isopropylaniline.
  • 3-Methyl-4-Isopropylaniline Hydrochloride CAS 4534-11-6. Watson International. [Link]

  • Synthesis of E. 3-isopropylaniline. PrepChem.com. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. MDPI. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • N-Isopropylaniline | C9H13N. PubChem - NIH. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

Sources

Method

Recrystallization procedure for purifying 3-Methyl-4-isopropylaniline hydrochloride

Application Note & Protocol Topic: High-Purity Recovery of 3-Methyl-4-isopropylaniline hydrochloride via Recrystallization For: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Methyl-4-iso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Recovery of 3-Methyl-4-isopropylaniline hydrochloride via Recrystallization

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-4-isopropylaniline and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutical compounds and specialty chemicals. Achieving high purity of the hydrochloride salt is critical for downstream applications, ensuring reaction specificity and minimizing side-product formation. This document provides a detailed protocol for the purification of 3-Methyl-4-isopropylaniline hydrochloride using a mixed-solvent recrystallization technique. The causality behind each step is explained to empower researchers to adapt and troubleshoot the procedure effectively. This protocol is designed to be a self-validating system, incorporating in-process checks to ensure the desired purity is achieved.

The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2] In an ideal recrystallization process:

  • The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution.

  • Insoluble impurities are removed from the hot solution by filtration.

  • The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution.

  • The soluble impurities remain in the cold solvent (the "mother liquor").

  • The pure crystals are then collected by filtration.

The success of this technique hinges on the selection of an appropriate solvent system.[3][4] For a salt like 3-Methyl-4-isopropylaniline hydrochloride, which possesses both ionic and nonpolar characteristics, a mixed-solvent system often provides the necessary nuanced solubility profile for effective purification.

Compound & Solvent System Characteristics

A thorough understanding of the compound's properties is the foundation for developing a robust recrystallization protocol.

ParameterValue / Recommended PropertyRationale & Source
Compound 3-Methyl-4-isopropylaniline hydrochloride
Molecular FormulaC₁₀H₁₆ClN[5]
AppearanceWhite to off-white solid[5]
Melting Point (Pure)223 °CA sharp melting point close to the literature value is a key indicator of purity.[5]
Water SolubilitySlightly soluble (9.9 g/L)The hydrochloride group enhances water solubility compared to the free base.[5][6]
Solvent System Ethanol/Water or Methanol/Water
"Good" SolventEthanol or MethanolThese polar alcohols are effective at dissolving polar substituted anilines and their salts at elevated temperatures.[7]
"Poor" SolventDeionized WaterThe compound is only slightly soluble in water at room temperature, making it an excellent anti-solvent to induce crystallization upon cooling.[5]
Boiling PointRelatively low (<100°C)A lower boiling point allows for easier removal of the solvent from the final product.[8]
ReactivityMust be inertThe solvent system must not react with the aniline hydrochloride.[4][7]

Safety & Handling Precautions

Aromatic amines and their salts should be handled with care, as they can be toxic and irritant.[6][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile is a suitable choice).[10][11]

  • Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of solvent vapors or fine solid particles.[10][11]

  • Handling: Avoid skin and eye contact.[10] In case of contact, flush the affected area with copious amounts of water.[9] Wash hands thoroughly after handling.

  • Waste Disposal: Dispose of the mother liquor and any waste solvents in a designated halogenated or non-halogenated organic waste container, according to your institution's safety guidelines.

Detailed Recrystallization Protocol

This protocol employs a mixed-solvent system of ethanol and deionized water. The general workflow is depicted in the diagram below.

Recrystallization_Workflow Crude Crude Solid in Erlenmeyer Flask Add_Solvent Add Minimum Hot Ethanol to Dissolve Crude->Add_Solvent Dissolution Hot_Filter Hot Gravity Filtration (If Insoluble Impurities Present) Add_Solvent->Hot_Filter Impurity Removal Add_AntiSolvent Add Hot Water Dropwise to Cloud Point Add_Solvent->Add_AntiSolvent Hot_Filter->Add_AntiSolvent Redissolve Add Hot Ethanol to Re-clarify Add_AntiSolvent->Redissolve Saturation Cool_Slow Slow Cooling to Room Temperature Redissolve->Cool_Slow Crystallization Ice_Bath Cool in Ice Bath Cool_Slow->Ice_Bath Maximize Yield Vacuum_Filter Vacuum Filtration (Collect Crystals) Ice_Bath->Vacuum_Filter Isolation Wash Wash with Cold Ethanol/Water Vacuum_Filter->Wash Purification Dry Dry Crystals (Oven or Desiccator) Wash->Dry Solvent Removal Pure Pure Crystalline Product Dry->Pure Final Product

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for 3-Methyl-4-isopropylaniline hydrochloride reactions

Introduction: This guide serves as a dedicated technical resource for researchers and professionals engaged in the synthesis and application of 3-Methyl-4-isopropylaniline hydrochloride. The synthesis of this compound, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a dedicated technical resource for researchers and professionals engaged in the synthesis and application of 3-Methyl-4-isopropylaniline hydrochloride. The synthesis of this compound, primarily through the Friedel-Crafts isopropylation of m-toluidine, is highly sensitive to thermal conditions. Precise temperature control is not merely a suggestion but a critical parameter that dictates reaction efficiency, yield, and purity. Deviations can lead to a cascade of issues, including the formation of isomeric byproducts, di-alkylation, or incomplete reactions. This document provides in-depth, experience-driven answers to common challenges, ensuring your experimental outcomes are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 3-Methyl-4-isopropylaniline?

A1: The predominant method is the Friedel-Crafts alkylation of m-toluidine with an isopropylation agent (such as isopropanol or isopropyl halides) in the presence of a strong acid catalyst, typically sulfuric acid.[1] The resulting 3-Methyl-4-isopropylaniline free base is then converted to its hydrochloride salt for improved stability and handling.

Q2: Why is temperature control so critical in this specific reaction?

A2: Temperature directly influences both reaction kinetics and selectivity. In the isopropylation of m-toluidine, the amino group is a strongly activating, ortho-para directing group, while the methyl group is a weakly activating, ortho-para director. The desired product, 3-Methyl-4-isopropylaniline, results from isopropylation at the para-position relative to the amino group, which is sterically favored. Incorrect temperatures can provide sufficient activation energy for the formation of less-favored isomers or promote multiple alkylations on the same ring, leading to a complex mixture of byproducts that are difficult to separate.

Q3: What are the primary physical properties of 3-Methyl-4-isopropylaniline hydrochloride I should be aware of?

A3: 3-Methyl-4-isopropylaniline hydrochloride is typically a white to off-white solid. It has a melting point of approximately 223°C and is slightly soluble in water.[2] It should be stored in an inert atmosphere at room temperature.[2]

Q4: What are the main safety hazards associated with the reagents and product?

A4: The reactants and products in this synthesis should be handled with care. Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[3][4] Concentrated sulfuric acid is highly corrosive. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Always consult the specific Safety Data Sheet (SDS) for each chemical before beginning any experiment.

Troubleshooting Guide: Temperature Optimization

This section addresses specific experimental issues in a question-and-answer format, focusing on temperature as the root cause.

Q: My reaction yield is consistently low. What are the likely temperature-related causes?

A: Low yield is a common problem that can often be traced back to suboptimal thermal conditions at two key stages:

  • Initial Reagent Mixing: The initial mixing of m-toluidine in sulfuric acid with the isopropylation agent is an exothermic process. If this initial temperature is too high (i.e., >35°C), it can lead to premature, uncontrolled side reactions before the main reaction phase begins. The recommended mixing temperature is between 10-35°C .[1]

  • Alkylation Reaction Temperature: The primary alkylation reaction requires a specific activation energy. If the reaction temperature is too low (i.e., <60°C), the reaction rate will be exceedingly slow, leading to incomplete conversion of the starting material within a practical timeframe.

Solution:

  • Ensure your reagents are pre-chilled if necessary and use an ice bath to maintain the temperature between 10-35°C during the initial mixing and addition phase.

  • Once the reagents are mixed, gradually heat the reaction to the optimal range of 60-95°C .[1] For the highest selectivity and yield, a tighter range of 70-90°C is often recommended.[1] Use a calibrated thermometer and a reliable heating mantle or oil bath to maintain this temperature consistently.

Q: My final product is contaminated with significant impurities, even after purification. How can temperature optimization resolve this?

A: The presence of persistent impurities, particularly isomers, is a classic sign of poor temperature control during the main alkylation step.

  • Cause (Isomer Formation): The isopropylation of m-toluidine can potentially occur at multiple positions on the aromatic ring. While the 4-position is thermodynamically favored, exceeding the optimal temperature range (i.e., going above 95°C) can provide enough energy to overcome the activation barrier for the formation of other, less stable isomers.

  • Cause (Di-isopropylation): Excessively high temperatures can also promote a second alkylation event, leading to the formation of di-isopropyl-methylaniline byproducts. These can be particularly challenging to remove during purification due to similar boiling points.

Solution:

  • Strictly maintain the reaction temperature within the 70-90°C window.[1] This range is the "sweet spot" that promotes the desired reaction at a reasonable rate while minimizing the energy available for unwanted side reactions.

  • Consider using a solid acid catalyst, which can enhance selectivity and allow for milder reaction conditions, further reducing byproduct formation.[1]

Q: During the aqueous workup and neutralization, my product seems to decompose or I experience significant loss. Is this related to temperature?

A: Yes, the workup phase is critically important. The neutralization of the concentrated sulfuric acid reaction mixture with a base is highly exothermic.

  • Cause of Product Loss: If the reaction mixture is not adequately cooled before adding the base, the temperature can spike dramatically. This localized heating can cause degradation of the aniline product, lead to the formation of sulfonated byproducts, or create emulsions that make extraction difficult.

Solution:

  • After the reaction is complete, it is essential to cool the entire reaction vessel to between 10-30°C before slowly adding the alkaline solution for neutralization.[1] Perform this neutralization step in an ice bath to dissipate the generated heat effectively and maintain temperature control.

Data Summary Table

Process StepParameterRecommended Temperature RangeRationale / Causality
1. Reagent Mixing Initial mixing of m-toluidine, H₂SO₄, and isopropylation agent.10 – 35 °CPrevents premature side reactions and ensures controlled initiation.[1]
2. Alkylation Reaction Main Friedel-Crafts alkylation.60 – 95 °C (Optimal: 70 – 90 °C)Balances reaction rate with selectivity. Lower temps lead to slow/incomplete reaction; higher temps promote isomer and di-alkylation byproducts.[1]
3. Quenching/Neutralization Cooling before addition of alkaline solution.10 – 30 °CManages the highly exothermic neutralization process, preventing product degradation and byproduct formation.[1]
4. Purification Rectification / Vacuum Distillation of the free base.Collect fraction at 130 – 140 °C (at reduced pressure)Separates the desired product from unreacted starting materials and higher-boiling byproducts.[1]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 3-Methyl-4-isopropylaniline
  • Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in a cooling bath (ice-water).

  • Component 1 Preparation: In the reaction flask, dissolve m-toluidine in a 50-98% sulfuric acid solution while maintaining the temperature between 10-35°C .[1]

  • Component 2 Addition: Slowly add the isopropylation agent (e.g., isopropanol) via the addition funnel, ensuring the temperature does not exceed 35°C.

  • Alkylation Reaction: Once the addition is complete, remove the cooling bath and replace it with a heating mantle or oil bath. Heat the mixture to 70-90°C and maintain this temperature with vigorous stirring for the duration of the reaction (monitor by TLC or GC).[1]

  • Workup: Cool the reaction mixture to 10-30°C .[1] Slowly add a saturated solution of a base (e.g., sodium hydroxide) to neutralize the acid to a pH of 7-10, keeping the flask in an ice bath.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation (rectification), collecting the fraction that boils between 130-140°C .[1]

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the purified 3-Methyl-4-isopropylaniline free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Visual Workflow: Synthesis and Purification

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_final Salt Formation A 1. Reagent Mixing (m-toluidine, H2SO4, isopropylation agent) Temp: 10-35°C B 2. Alkylation Reaction Temp: 70-90°C A->B Heat C 3. Cooling & Quenching Temp: 10-30°C B->C Reaction Complete D 4. Neutralization (pH 7-10) Maintain Temp < 30°C C->D E 5. Extraction & Solvent Removal D->E F 6. Vacuum Distillation Collect 130-140°C Fraction E->F G 7. HCl Addition F->G Purified Free Base H Final Product 3-Methyl-4-isopropylaniline HCl G->H TroubleshootingTree Problem Problem Observed? LowYield Low Yield Problem->LowYield HighImpurity High Impurity Problem->HighImpurity Cause_LowTemp Cause: Reaction temp too low (<60°C) LowYield->Cause_LowTemp Incomplete Conversion Cause_BadMixing Cause: Initial mixing temp too high (>35°C) LowYield->Cause_BadMixing Premature Side Reactions Cause_HighTemp Cause: Reaction temp too high (>95°C) HighImpurity->Cause_HighTemp Isomers/Di-alkylation Cause_BadQuench Cause: Insufficient cooling before neutralization HighImpurity->Cause_BadQuench Degradation Products Action_IncreaseTemp Action: Increase & maintain reaction temp at 70-90°C Cause_LowTemp->Action_IncreaseTemp Action_CoolMixing Action: Use ice bath during mixing to keep temp at 10-35°C Cause_BadMixing->Action_CoolMixing Action_DecreaseTemp Action: Reduce & strictly control reaction temp within 70-90°C Cause_HighTemp->Action_DecreaseTemp Action_CoolQuench Action: Cool mixture to 10-30°C before adding base Cause_BadQuench->Action_CoolQuench

Caption: Troubleshooting decision tree for temperature-related issues.

References

  • Preparation method of 3-methyl-4-isopropylaniline. (CN105622428A).
  • Synthesis of E. 3-isopropylaniline. PrepChem.com. [Link]

  • N-Isopropylaniline. PubChem, National Institutes of Health. [Link]

  • 4-Isopropylaniline. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet 4-Isopropylaniline. metasci. [Link]

Sources

Optimization

Technical Support Center: Prevention of Oxidation in 3-Methyl-4-isopropylaniline Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the oxidation of 3-Methyl-4-isopropylaniline hydrochloride. This d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the oxidation of 3-Methyl-4-isopropylaniline hydrochloride. This document provides in-depth technical information, troubleshooting advice, and preventative protocols to ensure the stability and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My 3-Methyl-4-isopropylaniline hydrochloride, which was initially a white to off-white solid, has developed a yellow or brownish tint. What is causing this discoloration?

A1: The discoloration of 3-Methyl-4-isopropylaniline hydrochloride is a primary indicator of oxidation. Aromatic amines, including substituted anilines, are susceptible to oxidation in the presence of atmospheric oxygen, light, and trace metal impurities.[1] The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich and prone to losing electrons, i.e., oxidation.[1] This process leads to the formation of colored byproducts, such as quinone-imines and polymeric materials, which cause the observed discoloration.

Q2: Will this discoloration affect the outcome of my experiments?

A2: Yes, the oxidation of your starting material can significantly impact your experimental results. The presence of oxidized impurities can lead to lower yields of your desired product, the formation of unexpected side products, and difficulties in purification. In drug development, the purity of starting materials is critical, and using a discolored, oxidized compound can compromise the integrity of your synthesis and the biological activity of the final product.

Q3: Is the hydrochloride salt form of the aniline not resistant to oxidation?

A3: While converting an aniline to its hydrochloride salt can improve its stability and shelf-life by protonating the amino group and reducing its electron-donating ability, it does not completely prevent oxidation. The salt can still be susceptible to oxidation, especially with prolonged exposure to air and light. Therefore, proper handling and storage procedures are still crucial.

Troubleshooting Guide: Addressing Oxidation Issues

This section provides solutions to common problems encountered during the handling and use of 3-Methyl-4-isopropylaniline hydrochloride.

Observed Problem Probable Cause Recommended Solution
Rapid discoloration of the solid upon opening the container. Exposure to air and humidity.Immediately transfer the compound to a desiccator or a glovebox with an inert atmosphere (nitrogen or argon). Minimize the time the container is open to the atmosphere.
The reaction mixture turns dark upon addition of the aniline hydrochloride. Oxidation of the aniline catalyzed by reagents or reaction conditions.Degas your solvents prior to use to remove dissolved oxygen. Run the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket). If using metal catalysts, ensure they are not promoting oxidation of the aniline.
Inconsistent results between batches of the same reaction. Varying degrees of oxidation in the starting material.Visually inspect the 3-Methyl-4-isopropylaniline hydrochloride before use. If discoloration is observed, consider purifying a small sample by recrystallization if possible, or using a fresh, unoxidized batch. For long-term storage, consider adding an antioxidant.
Formation of colored, insoluble byproducts in the reaction mixture. Polymerization of oxidized aniline species.In addition to working under an inert atmosphere, consider adding a radical scavenger or antioxidant to the reaction mixture to inhibit polymerization. The choice of antioxidant should be compatible with your reaction conditions.

Preventative Protocols and Best Practices

Proactive measures are the most effective way to prevent the oxidation of 3-Methyl-4-isopropylaniline hydrochloride.

Proper Storage and Handling

Correct storage is the first line of defense against oxidation.

  • Storage Environment: Store 3-Methyl-4-isopropylaniline hydrochloride in a cool, dark, and dry place. A refrigerator or a dedicated cool storage cabinet is recommended.

  • Inert Atmosphere: For long-term storage, it is highly advisable to store the compound under an inert atmosphere. This can be achieved by transferring the solid into a vial or ampule, flushing it with dry nitrogen or argon, and sealing it tightly.

  • Container: Use amber glass vials with tight-fitting caps to protect the compound from light. For highly sensitive applications, consider sealing the vials with paraffin film.

Protocol for Storage Under Inert Atmosphere
  • Preparation: In a glovebox or using a Schlenk line, place the desired amount of 3-Methyl-4-isopropylaniline hydrochloride into a clean, dry amber glass vial.

  • Inerting: If using a Schlenk line, connect the vial to the line and perform at least three cycles of evacuating the air and backfilling with a high-purity inert gas (nitrogen or argon).

  • Sealing: Securely cap the vial while it is still under the positive pressure of the inert gas. For extra protection, wrap the cap and neck of the vial with paraffin film.

  • Labeling: Clearly label the vial with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.

Use of Antioxidants

The addition of a small amount of an antioxidant can significantly extend the shelf-life of 3-Methyl-4-isopropylaniline hydrochloride, especially for material that will be stored for an extended period or accessed multiple times.

The choice of antioxidant depends on the intended application of the aniline. For general storage, a radical scavenging antioxidant is suitable.

  • Phenolic Antioxidants: These are a common and effective class of antioxidants. They work by donating a hydrogen atom to radical species, thus terminating the oxidative chain reaction.

    • Butylated Hydroxytoluene (BHT): A widely used and cost-effective antioxidant.

    • Vitamin E (α-tocopherol): A natural and highly effective antioxidant.

  • Aromatic Amine Antioxidants: Certain substituted diphenylamines can also be effective, but care must be taken to ensure they do not interfere with subsequent reactions.

  • Determine the Amount: A typical concentration for antioxidants is in the range of 100 to 1000 ppm (0.01% to 0.1% by weight). For example, to add 500 ppm of BHT to 10 g of 3-Methyl-4-isopropylaniline hydrochloride, you would need 5 mg of BHT.

  • Dissolution (for even blending):

    • Dissolve the calculated amount of antioxidant in a small volume of a volatile, inert solvent in which the aniline hydrochloride is not soluble (e.g., hexane).

    • Add this solution to the solid 3-Methyl-4-isopropylaniline hydrochloride.

    • Gently mix or tumble the solid until the solvent has completely evaporated, leaving the antioxidant evenly distributed. This should be done in a well-ventilated fume hood.

  • Dry Blending (for less critical applications):

    • For a less rigorous but often sufficient method, the small amount of powdered antioxidant can be added directly to the solid aniline hydrochloride.

    • The container should then be sealed and shaken vigorously to distribute the antioxidant.

Understanding the Science: Mechanisms of Oxidation and Prevention

A deeper understanding of the chemical processes involved can aid in troubleshooting and developing robust experimental protocols.

Oxidation Pathway of Anilines

The oxidation of anilines is a complex, multi-step process that is initiated by the formation of a radical cation. This highly reactive intermediate can then undergo a series of reactions, including dimerization and polymerization, leading to the formation of colored impurities.

Oxidation_Pathway Aniline 3-Methyl-4-isopropylaniline Radical_Cation Aniline Radical Cation Aniline->Radical_Cation Oxidation (O2, light, metal ions) Dimer Dimerization Products Radical_Cation->Dimer Coupling Quinone_Imine Quinone-imine Structures Radical_Cation->Quinone_Imine Further Oxidation Polymer Colored Polymers (e.g., Polyaniline-like structures) Dimer->Polymer Antioxidant_Mechanism cluster_oxidation Oxidative Chain Reaction cluster_antioxidant Antioxidant Intervention Aniline_Radical Aniline Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Aniline_Radical->Peroxy_Radical + O2 Peroxy_Radical->Aniline_Radical + Aniline (RH) Oxidized_Product Oxidized Aniline (ROOH) Peroxy_Radical->Oxidized_Product Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Stable_Radical Stable Antioxidant Radical (ArO•) Phenolic_Antioxidant->Stable_Radical + Peroxy Radical (ROO•) Stable_Radical->Oxidized_Product Terminates Chain Reaction

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Certified Reference Materials for Aniline Derivatives Analysis

An in-depth technical guide for researchers, scientists, and drug development professionals on the critical role and practical application of Certified Reference Materials (CRMs) in the accurate quantification of aniline...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the critical role and practical application of Certified Reference Materials (CRMs) in the accurate quantification of aniline and its derivatives.

Aniline and its derivatives are foundational chemicals in numerous industries, including pharmaceuticals, dyes, polymers, and agriculture.[1] However, their potential toxicity and carcinogenic properties necessitate stringent monitoring in final products and environmental samples.[2] The accuracy of these analytical measurements hinges on the quality of the reference materials used for instrument calibration and method validation. This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for aniline derivatives, offering insights into their selection and application to ensure data integrity and regulatory compliance.

The Indispensable Role of CRMs in Analytical Excellence

In analytical chemistry, the reliability of a measurement is paramount. Certified Reference Materials are the cornerstone of this reliability, providing a metrologically traceable value with a stated uncertainty.[3][4] The use of CRMs is essential for:

  • Method Validation: Demonstrating that an analytical method is "fit for purpose" by assessing its accuracy, precision, linearity, and limits of detection and quantitation.[3][5]

  • Instrument Calibration: Establishing a known relationship between the analytical signal and the concentration of the analyte.[6]

  • Quality Control: Routinely monitoring the performance of an analytical method to ensure consistent and reliable results.[4]

  • Traceability: Ensuring that measurement results can be related to a national or international standard through an unbroken chain of comparisons.[7]

Failure to use a well-characterized CRM can lead to inaccurate results, product recalls, and regulatory action.

Understanding the Landscape of Aniline Derivative CRMs

CRMs for aniline derivatives are available in various formats to suit different analytical needs.[8] These can be broadly categorized as:

  • Single-Component Neat CRMs: Highly purified single compounds, ideal for preparing in-house calibration standards and for spiking experiments.

  • Single-Component Solution CRMs: A single aniline derivative dissolved in a high-purity solvent at a certified concentration. These are convenient for direct use in calibration.

  • Multi-Component Solution CRMs: A mixture of several aniline derivatives in a single solution. These are efficient for screening multiple analytes simultaneously.

  • Matrix CRMs: Aniline derivatives in a complex matrix (e.g., soil, water, or a pharmaceutical formulation) that mimics a real-world sample. These are crucial for validating the entire analytical procedure, including sample extraction and cleanup.[3]

The choice of CRM depends on the specific application, the analytical technique employed, and the regulatory requirements.

Comparative Analysis of Commercially Available CRMs

Several reputable organizations produce and supply CRMs for aniline derivatives. The following table provides a comparison of some of the key players and their offerings.

Supplier CRM Type Certification Key Features
Merck (Sigma-Aldrich) Neat, Solutions, Pharmacopeial StandardsISO 17034, ISO/IEC 17025Wide range of aniline derivatives, including isotopically labeled standards. Offers USP and other pharmacopeial grade standards.[9]
LGC Standards Neat, Solutions, Matrix CRMsISO 17034, ISO/IEC 17025Extensive portfolio, including CRMs for environmental and food analysis.
AccuStandard Neat, Solutions, Multi-component mixesISO 17034, ISO/IEC 17025Specializes in organic chemical reference standards. Offers custom CRM solutions.
USP (United States Pharmacopeia) Pharmacopeial Primary StandardsUSPIntended for use in specified quality tests and assays as specified in the USP compendia.[10]
NIST (National Institute of Standards and Technology) Standard Reference Materials (SRMs)NISTSRMs are CRMs issued under the NIST trademark. They are characterized using reference methods and are considered the "gold standard" for traceability.[7]

Note: The availability of specific aniline derivative CRMs will vary by supplier. It is essential to consult the supplier's catalog and Certificate of Analysis (CoA) for detailed information.

Experimental Workflow: Quantification of Aniline in a Pharmaceutical Formulation using HPLC-UV

This section outlines a typical workflow for the quantification of aniline as an impurity in a pharmaceutical drug substance using a CRM.

G cluster_prep Standard and Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis CRM Aniline CRM Stock Prepare Stock Standard CRM->Stock Accurately weigh Cal Prepare Calibration Curve Standards Stock->Cal Serial dilution InjectCal Inject Calibration Standards Cal->InjectCal Sample Weigh Drug Substance Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Solution Dissolve->Filter InjectSample Inject Sample Solution Filter->InjectSample Chrom Generate Chromatograms InjectCal->Chrom InjectSample->Chrom PeakArea Integrate Peak Areas Chrom->PeakArea CalCurve Construct Calibration Curve PeakArea->CalCurve Quantify Quantify Aniline in Sample CalCurve->Quantify

Caption: Experimental workflow for aniline quantification.

Detailed Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a suitable amount of the Aniline CRM neat material.

    • Dissolve in a volumetric flask with an appropriate diluent (e.g., a mixture of acetonitrile and water) to prepare a stock standard solution.

    • Perform serial dilutions of the stock standard to prepare a series of calibration standards at different concentrations.

  • Preparation of Sample Solution:

    • Accurately weigh a specified amount of the pharmaceutical drug substance.

    • Dissolve in the same diluent used for the standard solutions in a volumetric flask.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • HPLC-UV Analysis:

    • Set up the HPLC system with a suitable column (e.g., a C18 reversed-phase column) and mobile phase.[11]

    • Inject the calibration standards, starting with the lowest concentration, followed by the sample solutions.

    • Monitor the elution of aniline at a specific UV wavelength (e.g., 190 nm).[11]

  • Data Analysis:

    • Integrate the peak area of aniline in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of aniline in the sample solution by interpolating its peak area on the calibration curve.

The Certificate of Analysis: A Critical Document

The Certificate of Analysis (CoA) that accompanies a CRM is a vital document that provides essential information about the material.[9] Key information to look for on a CoA includes:

  • Certified Value and Uncertainty: The property value of the CRM and its associated uncertainty at a stated level of confidence (typically 95%).[12]

  • Traceability Statement: A statement describing the metrological traceability of the certified value.

  • Homogeneity and Stability Data: Evidence that the CRM is homogeneous and stable over its shelf life.

  • Instructions for Use: Guidance on the proper storage, handling, and use of the CRM.

It is crucial to carefully review the CoA before using a CRM to ensure it is suitable for the intended application.

Conclusion: Ensuring Analytical Confidence with the Right CRM

The selection and proper use of Certified Reference Materials are fundamental to achieving accurate and reliable analytical data for aniline and its derivatives. By understanding the different types of CRMs available, carefully evaluating their Certificates of Analysis, and implementing them within a validated analytical workflow, researchers, scientists, and drug development professionals can ensure the integrity of their results, meet regulatory requirements, and ultimately contribute to the safety and efficacy of their products.

References

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • National Institutes of Health. (2021). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products.
  • PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo.
  • ResearchGate. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
  • PubMed Central. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
  • Sigma-Aldrich. (n.d.). Aniline USP Reference Standard.
  • OSTI.GOV. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • Controllab. (2020). Certified Reference Material (CRM): benefits for the analytical routine.
  • ResearchGate. (1996). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • USP Store. (n.d.). Aniline (250 mg).
  • Fisher Scientific. (n.d.). Aniline and substituted anilines.
  • ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs).
  • PubMed Central. (n.d.). Purity and Uncertainty Study of CRM Betulin by DSC.
  • ResearchGate. (2016). Reference Materials as a Crucial Tools for Validation and Verification of the Analytical Process.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • PubChem. (n.d.). Aniline derivative.
  • ResearchGate. (2001). Using Certified Reference Materials in Analytical Chemistry - Present Status, Trends and Needs.
  • USP. (n.d.). Discover Impurity Reference Standards from USP.
  • Briti Scientific. (n.d.). Aniline secondary standard, certified reference material (CRM), Anstan®.
  • XRF Scientific. (n.d.). Methods for Validating Reference Materials.
  • Pharmaceutical Technology. (2021). Quality control challenges: The importance of accurate reference materials for impurity analysis.
  • The Benefits of Including Certified Reference Materials in a Collaborative Trial. (2006). American Laboratory.
  • Alpha Resources. (n.d.). Certified Reference Materials (CRMs).
  • USP-NF. (2017). ⟨1086⟩ Impurities in Drug Substances and Drug Products.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • ResolveMass Laboratories Inc. (2025). Importance of Impurity Characterization.
  • SETA-CRM. (n.d.). Certified Reference Material Result Acceptance Criteria: How to Interpret and Apply Certified Values.
  • Lab Manager. (2022). Certified Reference Materials and How They Are Important to Your Lab.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). IntechOpen.
  • US Pharmacopeia. (n.d.). Table 1. Elemental Impurity Classes.
  • Briti Scientific. (n.d.). Certified Reference Material.
  • American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques.
  • XRF Scientific. (n.d.). What Are Certified Reference Materials?.
  • CPAChem. (n.d.). Organic CRM.
  • ZeptoMetrix. (n.d.). Analytical Reference Materials.
  • Spectrum Chemical. (n.d.). Certified Reference Standards.
  • Cerilliant. (n.d.). Home.
  • ResearchGate. (2010). Certified reference materials for inorganic and organic contaminants in environmental matrices.

Sources

Comparative

A Comprehensive Spectroscopic and Comparative Analysis of 3-Methyl-4-isopropylaniline Hydrochloride

Introduction In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise characterization of reagents is paramount. 3-Methyl-4-isopropylaniline hydrochloride (CAS: 4534-11-6) serves as a val...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise characterization of reagents is paramount. 3-Methyl-4-isopropylaniline hydrochloride (CAS: 4534-11-6) serves as a valuable building block, and its structural integrity is critical for downstream applications.[1][2][3] This guide provides an in-depth spectroscopic analysis of this compound, establishing a clear and verifiable fingerprint for its identification.

As Senior Application Scientists, we recognize that data does not exist in a vacuum. Therefore, this guide moves beyond a simple presentation of spectra. We will dissect the spectral features of 3-Methyl-4-isopropylaniline hydrochloride through the lenses of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will provide a comparative analysis against structurally similar analogs—4-isopropylaniline and 3-methylaniline—to highlight the unique spectroscopic markers that arise from its specific substitution pattern. This comparative approach is designed to equip researchers with the tools to unambiguously differentiate between these closely related structures, ensuring the quality and reliability of their work.

Section 1: Spectroscopic Characterization of 3-Methyl-4-isopropylaniline Hydrochloride

The hydrochloride salt of 3-methyl-4-isopropylaniline presents as a white to off-white solid with a molecular weight of 185.7 g/mol and a melting point of approximately 223°C.[1][4] The presence of the hydrochloride moiety, which protonates the aniline nitrogen to form an ammonium salt, is a key feature that significantly influences its spectroscopic properties, particularly in NMR and IR spectroscopy.

Infrared (IR) Spectroscopy

The FTIR spectrum of 3-Methyl-4-isopropylaniline hydrochloride is dominated by vibrations characteristic of the ammonium salt and the substituted aromatic ring.

  • N-H⁺ Stretching: A very broad and strong absorption is expected in the 2800-3000 cm⁻¹ region, which often overlaps with C-H stretching bands. This is the hallmark of the R-NH₃⁺ group and is caused by the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: Aliphatic C-H stretches from the methyl and isopropyl groups will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). Aromatic C-H stretches are weaker and appear just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • N-H⁺ Bending: An absorption band around 1600-1500 cm⁻¹ is expected for the asymmetric and symmetric bending of the N-H bonds in the ammonium group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework. The protonation of the amine group induces a downfield shift for adjacent protons and carbons compared to the free base.

¹H NMR Spectroscopy (Predicted, in D₂O or DMSO-d₆):

  • Aromatic Protons: Three distinct signals are expected in the aromatic region (~7.0-7.5 ppm). The substitution pattern (1,3,4-) removes any symmetry, resulting in three unique aromatic protons, likely exhibiting complex splitting patterns (doublets and doublet of doublets).

  • Isopropyl Group (CH): A septet will appear, likely around 3.0-3.5 ppm, due to coupling with the six equivalent methyl protons.

  • Isopropyl Group (CH₃): A doublet will be present around 1.2-1.4 ppm, integrating to six protons.

  • Methyl Group (Ar-CH₃): A sharp singlet will be observed around 2.2-2.5 ppm, integrating to three protons.

  • Ammonium Protons (NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, will appear significantly downfield.

¹³C NMR Spectroscopy (Based on free base data[5]):

Ten distinct signals are expected, corresponding to each carbon atom in the molecule. The spectrum of the free base, 4-isopropyl-3-methylaniline, provides a strong reference.[5] For the hydrochloride salt, carbons closer to the -NH₃⁺ group (especially the carbon to which it is attached) will be shifted downfield.

  • Aromatic Carbons: Six signals are expected in the ~115-145 ppm range.

  • Isopropyl Carbons: Two signals, one for the methine (CH) and one for the two equivalent methyl (CH₃) carbons.

  • Methyl Carbon: One signal for the aromatic-bound methyl group.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will first lose HCl, and the resulting spectrum will be that of the free base, 3-methyl-4-isopropylaniline (MW: 149.23 g/mol ).[5]

  • Molecular Ion (M⁺): A peak at m/z = 149, corresponding to the molecular weight of the free base.

  • Base Peak (M-15): The most abundant fragment is expected at m/z = 134. This corresponds to the loss of a methyl group (•CH₃) from the isopropyl substituent, forming a very stable secondary benzylic carbocation. This fragmentation is highly characteristic of molecules containing an isopropylbenzene moiety.

Section 2: Comparative Spectroscopic Analysis

To underscore the unique spectral features of 3-Methyl-4-isopropylaniline hydrochloride, we compare it with two key structural analogs.

Visualizing Structural Differences

G cluster_target Target Compound cluster_analogs Comparative Analogs Target 3-Methyl-4-isopropylaniline (Hydrochloride) Analog1 4-Isopropylaniline Target->Analog1 - Lacks Methyl Group Analog2 3-Methylaniline Target->Analog2 - Lacks Isopropyl Group G Sample Sample Preparation (Appropriate Solvent) FTIR FTIR Analysis (KBr Pellet or Nujol Mull) Sample->FTIR NMR NMR Analysis (DMSO-d6 or D2O) Sample->NMR MS MS Analysis (EI Source) Sample->MS Data Data Interpretation & Comparison FTIR->Data NMR->Data MS->Data

Caption: Standard workflow for comprehensive spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly in an agate mortar.

  • Pellet Pressing: Transfer the powdered mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent disc.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.

  • Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan of the empty sample holder should be performed first.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.

  • Shimming: Insert the tube into the NMR spectrometer. Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol) for injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Conclusion

The spectroscopic profile of 3-Methyl-4-isopropylaniline hydrochloride is distinct and readily characterizable. The combination of a three-proton singlet for the methyl group, the septet-doublet pattern for the isopropyl group, and a base peak at m/z 134 in its mass spectrum provides an unequivocal identification. When juxtaposed with its structural analogs, 4-isopropylaniline and 3-methylaniline, these features stand out as reliable differentiators. By employing the standardized protocols outlined herein, researchers and drug development professionals can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13032, N-Isopropylaniline. Retrieved from [Link].

  • Gawade, S. P., et al. (2018). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7464, 4-Isopropylaniline. Retrieved from [Link].

  • Supporting Information for "Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst". (n.d.). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2796271, 4-Isopropyl-3-methylaniline. Retrieved from [Link].

  • Supporting Information for "N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes". The Royal Society of Chemistry. (2019). Retrieved from [Link].

  • Watson International Ltd. (n.d.). 3-Methyl-4-Isopropylaniline Hydrochloride CAS 4534/11/6. Retrieved from [Link].

  • Google Patents (2016). CN105622428A - Preparation method of 3-methyl-4-isopropylaniline.
  • NIST (n.d.). 3-Methyl-4-isopropylphenol in the NIST WebBook. Retrieved from [Link].

  • NIST (n.d.). Benzenamine, 3-methyl- in the NIST WebBook. Retrieved from [Link].

Sources

Validation

Comparing the efficacy of 3-Methyl-4-isopropylaniline hydrochloride as a precursor

An In-Depth Comparative Guide to the Efficacy of 3-Methyl-4-isopropylaniline Hydrochloride as a Chemical Precursor Authored by: A Senior Application Scientist In the intricate landscape of pharmaceutical and fine chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 3-Methyl-4-isopropylaniline Hydrochloride as a Chemical Precursor

Authored by: A Senior Application Scientist

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of a precursor is a critical decision point that dictates the efficiency, purity, and scalability of the entire manufacturing process. 3-Methyl-4-isopropylaniline, and its hydrochloride salt, serves as a vital intermediate in the production of various high-value molecules, including dyes and active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth, objective comparison of 3-Methyl-4-isopropylaniline hydrochloride against other relevant aniline derivatives, supported by experimental frameworks and data to inform researchers, scientists, and drug development professionals in their synthetic strategy.

Foundational Profile: 3-Methyl-4-isopropylaniline and its Hydrochloride Salt

3-Methyl-4-isopropylaniline, also known as 4-isopropyl-3-methylaniline, is an aromatic amine whose utility is rooted in the specific arrangement of its substituents on the benzene ring.[2] The methyl and isopropyl groups impart unique steric and electronic properties that influence its reactivity in subsequent chemical transformations. The hydrochloride salt is often preferred for its stability, ease of handling, and improved solubility in certain solvent systems compared to the free base.

Below is a summary of its essential physicochemical properties, presented alongside a common alternative, 3-isopropylaniline, for an initial comparative overview.

Property3-Methyl-4-isopropylaniline Hydrochloride3-Methyl-4-isopropylaniline (Free Base)3-Isopropylaniline (Alternative)
CAS Number 4534-11-6[3]4534-10-5[2]5369-16-4[]
Molecular Formula C₁₀H₁₆ClN[3]C₁₀H₁₅N[2]C₉H₁₃N[]
Molecular Weight 185.70 g/mol [3][5]149.23 g/mol [2]135.21 g/mol []
Appearance White to off-white solid[3]LiquidLiquid
Melting Point 223 °C[3]Not availableNot available
Boiling Point Not applicableNot available101-103 °C @ 15 mmHg[]
Solubility Slightly soluble in water (9.9 g/L)[3]Insoluble in waterNot specified
Purity (Typical) >95%[5]>97%>97%[6]

Synthesis Pathways: A Question of Efficiency and Scalability

The industrial viability of any precursor is fundamentally tied to the efficiency and cost-effectiveness of its synthesis. Historically, the preparation of 3-methyl-4-isopropylaniline has been challenging to scale up, often plagued by low yields and the formation of multiple by-products.[1]

Established Synthesis Routes

Two primary methods have been reported for the synthesis of 3-methyl-4-isopropylaniline:

  • Direct Friedel-Crafts Alkylation: This route involves the reaction of m-toluidine with an isopropylating agent, such as isopropanol or 2-chloropropane, in the presence of a strong acid like concentrated sulfuric acid. While direct, this method often suffers from poor selectivity, leading to a mixture of isomers and a low yield of the desired product, complicating purification and rendering it less suitable for industrial production.[1]

  • Rearrangement Reaction: A second method involves the rearrangement of N-isopropyl-3-monomethylaniline under basic conditions. This pathway also presents challenges, including low yields and difficulty in obtaining the starting material, which again limits its industrial application.[1]

Modern Advancements in Synthesis

Recent innovations have focused on overcoming the limitations of traditional methods. A notable advancement is described in patent CN105622428A, which details a process utilizing a jet mixer for the reaction of m-toluidine and an isopropylation reagent. This method promotes rapid and efficient mixing, leading to milder reaction conditions, significantly higher yields, fewer by-products, and reduced pollution, making it a more viable route for industrial-scale production.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process m_toluidine m-Toluidine mixing Mixing in Jet Mixer (10-35 °C) m_toluidine->mixing isoprop_reagent Isopropylation Reagent (e.g., Isopropanol) isoprop_reagent->mixing sulfuric_acid Sulfuric Acid (Catalyst) sulfuric_acid->mixing reaction Alkylation Reaction (60-95 °C) mixing->reaction Controlled Feed purification Separation & Purification reaction->purification Reaction Solution product High-Purity 3-Methyl-4-isopropylaniline purification->product

Caption: Advanced synthesis workflow for 3-Methyl-4-isopropylaniline.

Comparative Efficacy in a Model Reaction

To objectively assess the efficacy of 3-Methyl-4-isopropylaniline hydrochloride as a precursor, we must evaluate its performance in a representative downstream reaction and compare it to a viable alternative. For this guide, we will consider a hypothetical N-acylation reaction, a common step in pharmaceutical synthesis, comparing it with 3-isopropylaniline.

Experimental Protocol: Comparative N-Acylation

Objective: To compare the yield, purity, and reaction kinetics of N-acylation using 3-Methyl-4-isopropylaniline hydrochloride and 3-isopropylaniline as starting materials.

Materials:

  • Precursor A: 3-Methyl-4-isopropylaniline hydrochloride

  • Precursor B: 3-Isopropylaniline

  • Propionyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard analytical reagents for workup and analysis (HCl, NaHCO₃, MgSO₄)

Procedure:

  • Setup: In two separate round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, prepare the following:

    • Flask A: Dissolve 10 mmol of 3-Methyl-4-isopropylaniline hydrochloride and 22 mmol of TEA in 50 mL of DCM.

    • Flask B: Dissolve 10 mmol of 3-isopropylaniline and 11 mmol of TEA in 50 mL of DCM.

    • Causality Note: Flask A requires an additional equivalent of base (TEA) to neutralize the hydrochloride salt and liberate the free amine for reaction. This is a crucial consideration for reaction stoichiometry and cost.

  • Reaction: Cool both flasks to 0 °C in an ice bath. Slowly add 11 mmol of propionyl chloride dropwise to each flask over 15 minutes.

  • Monitoring: Allow the reactions to warm to room temperature and stir for 4 hours. Monitor the reaction progress every hour by taking aliquots for Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Workup: Quench both reactions by adding 30 mL of water. Separate the organic layers. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield of the resulting amide product.

    • Purify the crude product via column chromatography.

    • Calculate the final isolated yield.

    • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) and characterize its structure using ¹H NMR and ¹³C NMR spectroscopy.[7]

Self-Validation and Trustworthiness

This protocol is designed as a self-validating system. The in-process monitoring via TLC/GC-MS confirms the consumption of the starting material and the formation of the product. The final analytical characterization (HPLC, NMR) provides definitive proof of the product's identity and purity, validating the experimental outcome and ensuring the reliability of the comparative data.

Efficacy_Comparison_Workflow cluster_A Pathway A: 3-Methyl-4-isopropylaniline HCl cluster_B Pathway B: 3-Isopropylaniline start_A Precursor A + 2.2 eq. TEA in DCM react_A Add Propionyl Chloride @ 0°C start_A->react_A monitor_A Monitor Reaction (TLC/GC-MS) react_A->monitor_A workup_A Aqueous Workup & Purification monitor_A->workup_A product_A Final Product A workup_A->product_A analysis Comparative Analysis (Yield, Purity, Kinetics) product_A->analysis start_B Precursor B + 1.1 eq. TEA in DCM react_B Add Propionyl Chloride @ 0°C start_B->react_B monitor_B Monitor Reaction (TLC/GC-MS) react_B->monitor_B workup_B Aqueous Workup & Purification monitor_B->workup_B product_B Final Product B workup_B->product_B product_B->analysis

Caption: Comparative workflow for evaluating precursor efficacy in N-acylation.

Data Summary and Performance Analysis

The following table summarizes the expected quantitative results from the comparative experiment, based on known chemical principles.

Parameter3-Methyl-4-isopropylaniline HCl3-IsopropylanilineExpert Analysis
Reaction Time ~4 hours~3 hoursThe electron-donating methyl group on Precursor A slightly increases the nucleophilicity of the amine, but this is offset by potential steric hindrance. Precursor B, being less hindered, may react slightly faster.
Isolated Yield 85-90%90-95%Precursor B is expected to give a slightly higher yield due to its lower molecular weight (less mass per mole) and the absence of a salt that needs neutralization, simplifying the reaction matrix.
Product Purity (Post-Chromo.) >99%>99%Both precursors are expected to yield high-purity products after standard purification, assuming the starting materials are of high quality.
By-product Formation LowLowN-acylation is generally a clean reaction. Minor by-products could arise from impurities in the starting materials.
Process Considerations Requires extra equivalent of base.Standard stoichiometry.The need for additional base with the hydrochloride salt adds to the raw material cost and waste stream, a significant factor in industrial-scale synthesis.
Expertise & Field-Proven Insights

The choice between these precursors is not merely a matter of yield. The steric bulk of the ortho-methyl group in 3-Methyl-4-isopropylaniline can be a powerful tool for directing regioselectivity in more complex reactions, such as ortho-lithiation or directed metalation. This steric influence can prevent unwanted side reactions, leading to a cleaner product profile in specific synthetic contexts, which might outweigh the slightly lower yield or slower reaction time in an acylation.

Conversely, for reactions where steric hindrance is detrimental or when minimizing cost is paramount, the simpler 3-isopropylaniline would be the more logical choice. Its straightforward reactivity and lower process mass intensity (due to not needing extra base) make it highly attractive for scalable manufacturing where efficiency is key.

Conclusion and Recommendations

3-Methyl-4-isopropylaniline hydrochloride is a highly effective precursor for syntheses where the specific substitution pattern is required to achieve a desired molecular architecture or to influence the regiochemical outcome of subsequent reactions. Its primary advantages lie in the unique steric and electronic properties conferred by its substituents.

However, when compared to a simpler alternative like 3-isopropylaniline for a standard transformation like N-acylation, its hydrochloride form presents minor drawbacks in terms of reaction speed and the need for additional reagents.

Recommendations for Selection:

  • Choose 3-Methyl-4-isopropylaniline hydrochloride when:

    • The final target molecule explicitly requires the 3-methyl-4-isopropyl substitution pattern.

    • Steric hindrance at the ortho position is needed to direct selectivity in a subsequent reaction.

    • The stability and handling properties of the hydrochloride salt are advantageous for the specific process.

  • Choose a simpler alternative (e.g., 3-isopropylaniline) when:

    • A less substituted aniline is sufficient for the synthesis.

    • Maximizing reaction rate and yield in simple, sterically-insensitive reactions is the primary goal.

    • Minimizing raw material costs and process mass intensity is a critical driver for industrial-scale production.

Ultimately, the optimal precursor is context-dependent. A thorough analysis of the entire synthetic route, including reaction mechanisms, potential side reactions, and economic factors, is essential for making an informed and scientifically sound decision.

References

  • Preparation method of 3-methyl-4-isopropylaniline. (2016).
  • N-Isopropylaniline | C9H13N. (n.d.).
  • 3-METHYL-4-ISOPROPYLANILINE HYDROCHLORIDE Product Description. (n.d.). ChemicalBook.
  • 3-Methyl-4-isopropylaniline hydrochloride. (n.d.). CymitQuimica.
  • Synthesis of E. 3-isopropylaniline. (n.d.). PrepChem.com.
  • CAS 5369-16-4 3-Isopropylaniline. (n.d.). BOC Sciences.
  • 4-Isopropyl-3-methylaniline | C10H15N. (n.d.).
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.).

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Comparative

A Senior Application Scientist's Guide to Azo Dye Synthesis: A Performance Comparison Featuring 3-Methyl-4-isopropylaniline Hydrochloride

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of 3-Methyl-4-isopropylaniline hydrochloride and other key aromatic amines in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 3-Methyl-4-isopropylaniline hydrochloride and other key aromatic amines in the synthesis of azo dyes. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between the chemical structure of the amine precursors and the performance outcomes of the resulting dyes. By examining experimental data and foundational chemical principles, we aim to equip researchers with the insights necessary to make informed decisions in their dye synthesis endeavors.

The Enduring Importance of Aromatic Amines in Chromophore Chemistry

Azo dyes represent the largest and most versatile class of synthetic organic colorants, finding applications in textiles, printing, and biomedical research. The vibrancy and stability of these dyes are intrinsically linked to the chemical architecture of their constituent components. The synthesis of an azo dye is a classic example of electrophilic aromatic substitution, a two-step process involving the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or another aniline.[1]

The choice of the aromatic amine is a critical determinant of the final dye's properties. Substituents on the aniline ring can profoundly influence the electronic environment of the diazonium salt, thereby affecting its reactivity and the spectral properties of the resulting azo dye. This guide focuses on 3-Methyl-4-isopropylaniline hydrochloride, a substituted aniline with potential for producing dyes with unique shades and fastness properties, and compares its projected performance with that of foundational aromatic amines: aniline, o-toluidine, and p-toluidine.

Physicochemical Properties of Selected Aromatic Amines

A thorough understanding of the physical and chemical properties of the starting materials is paramount for successful and reproducible dye synthesis. The following table summarizes key properties of 3-Methyl-4-isopropylaniline hydrochloride and the selected alternative amines. This information is crucial for considerations such as solubility during the diazotization step and for predicting the electronic effects that will influence the color of the final dye.

Property3-Methyl-4-isopropylaniline HydrochlorideAnilineo-Toluidinep-Toluidine
Molecular Formula C₁₀H₁₆ClNC₆H₇NC₇H₉NC₇H₉N
Molecular Weight 185.69 g/mol 93.13 g/mol 107.15 g/mol 107.15 g/mol
Appearance White to off-white solidColorless to pale yellow liquidColorless to pale yellow liquidWhite to pale yellow solid
Melting Point 223 °C-6 °C-23 °C43-45 °C
Boiling Point Not available184 °C200 °C200 °C
Water Solubility Slightly soluble (9.9 g/L)3.6 g/100 mL at 20 °CSlightly solubleSlightly soluble

Experimental Protocol: A Self-Validating System for Azo Dye Synthesis

The following protocol is a robust and reproducible method for the synthesis of azo dyes from various aromatic amines, using phenol as the coupling component. This procedure is designed to allow for a direct comparison of the performance of different amines under identical conditions.

Experimental Workflow

Azo Dye Synthesis Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification & Analysis Amine Aromatic Amine (e.g., 3-Methyl-4-isopropylaniline HCl) HCl_NaNO2 HCl, NaNO₂ 0-5 °C Amine->HCl_NaNO2 Dissolution & Cooling Diazonium Diazonium Salt Solution HCl_NaNO2->Diazonium Diazotization Coupling Coupling Reaction 0-5 °C Diazonium->Coupling Slow Addition Phenol Phenol Solution (in NaOH) Phenol->Coupling AzoDye Crude Azo Dye (Precipitate) Coupling->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Washing (Cold Water) Filtration->Washing Recrystallization Recrystallization (e.g., Ethanol) Washing->Recrystallization PureDye Pure Azo Dye Recrystallization->PureDye Analysis Characterization (Yield, Purity, λmax) PureDye->Analysis

Caption: Workflow for the synthesis, purification, and analysis of azo dyes.

Step-by-Step Methodology

Part 1: Diazotization of the Aromatic Amine

  • Preparation of the Amine Solution: In a 100 mL beaker, dissolve 0.01 mol of the aromatic amine (e.g., 1.86 g of 3-Methyl-4-isopropylaniline hydrochloride) in 20 mL of 2 M hydrochloric acid. If necessary, gently warm the solution to aid dissolution, then cool it to room temperature.

  • Cooling: Place the beaker in an ice-water bath and stir the solution until the temperature drops to between 0 and 5 °C.

  • Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of deionized water and cool this solution in the ice bath.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the cold amine solution with continuous stirring. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. Keep the resulting diazonium salt solution in the ice bath for the next step.

Part 2: Azo Coupling with Phenol

  • Preparation of the Coupling Solution: In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 1 M sodium hydroxide solution. Cool this solution in an ice-water bath to below 5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[2]

  • Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

Part 3: Isolation and Purification of the Azo Dye

  • Isolation: Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate on the filter paper with several portions of cold deionized water until the filtrate is neutral.

  • Drying: Press the solid dye between sheets of filter paper to remove excess water and then allow it to air-dry.

  • Purification: Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure azo dye.

  • Final Drying: Dry the purified crystals in a desiccator.

Part 4: Characterization and Performance Evaluation

  • Yield Calculation: Determine the mass of the purified, dry azo dye and calculate the percentage yield based on the limiting reactant (phenol).

  • Purity Assessment: The purity of the synthesized dye can be assessed by techniques such as thin-layer chromatography (TLC) or melting point determination.[3] More quantitative methods include titration or High-Performance Liquid Chromatography (HPLC).[4][5]

  • Spectroscopic Analysis: Dissolve a small, accurately weighed sample of the pure dye in a suitable solvent (e.g., ethanol) to a known concentration. Record the UV-Visible absorption spectrum and determine the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Hypothetical Comparative Performance Data

The following table presents a hypothetical comparison. The data for aniline, o-toluidine, and p-toluidine are representative values from the literature, while the data for 3-Methyl-4-isopropylaniline hydrochloride are projected based on chemical principles.

Aromatic AmineYield (%)Purity (%)λmax (nm) in EthanolMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
3-Methyl-4-isopropylaniline HCl75-85 (Expected)>95 (Expected)~490-510 (Projected)~20,000-25,000 (Projected)
Aniline70-80>95~480~21,000
o-Toluidine72-82>95~485~22,500
p-Toluidine78-88>95~495~24,000

Note: The projected values for 3-Methyl-4-isopropylaniline hydrochloride are based on the expected increase in the electron-donating capacity of the substituted aniline, which should lead to a slight bathochromic shift and potentially a higher molar absorptivity compared to the toluidines. The yield is expected to be comparable to or slightly higher than that of p-toluidine due to the activating effect of the alkyl groups.

Causality Behind Experimental Choices and Expected Outcomes

  • Low-Temperature Diazotization: The diazotization reaction is carried out at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose to form phenols, leading to unwanted byproducts and reduced dye yield.[2]

  • Alkaline Coupling with Phenol: The coupling reaction with phenol is performed under alkaline conditions. The hydroxide ions deprotonate the phenolic hydroxyl group to form the more strongly activating phenoxide ion, which is a more potent nucleophile for the electrophilic diazonium salt.

  • Influence of Substituents on Color: The color of the azo dye is determined by the extent of the conjugated π-electron system. Electron-donating groups (like methyl and isopropyl) on the aniline ring increase the electron density of the system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of longer wavelengths of light, causing a bathochromic shift (a shift to a deeper color, e.g., from yellow to orange or red).[6]

Conclusion

This guide provides a comprehensive framework for the synthesis and comparative evaluation of azo dyes derived from 3-Methyl-4-isopropylaniline hydrochloride and other common aromatic amines. While direct comparative data for 3-Methyl-4-isopropylaniline hydrochloride is pending experimental verification, the provided protocol and theoretical framework offer a solid foundation for researchers to explore its potential in creating novel chromophores. The principles outlined herein underscore the importance of understanding the interplay between chemical structure and dye performance, enabling the rational design of new colorants with desired properties.

References

  • MDPI. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Available at: [Link]

  • The Synthesis of Azo Dyes. (n.d.). The Synthesis of Azo Dyes.
  • Scholars Research Library. (n.d.). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol. Available at: [Link]

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Available at: [Link]

  • One Part of Chemistry. (2013, January 23). Synthesis of azo dyes. Available at: [Link]

  • Synthesis, Characterization and Analytical Study of New Azo Dye. (2024, December 6). Available at: [Link]

  • ResearchGate. (2001, January 1). Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. Available at: [Link]

  • TÜBİTAK Academic Journals. (2022, January 1). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Available at: [Link]

  • FEN BİLİMLERİ ENSTİTÜSÜ. (n.d.). DETERMINATION OF THE ACIDIC CHARACTER OF SOME AZO DYES BY POTENTIOMETRIC TITRATION. Available at: [Link]

  • IOSR Journal. (2014, September-October). Evaluation of Wash and Light Fastness of Some Selected Printed Fabrics. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Azo and other Dyes and Intermediates. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis and identification azo dyes derived from mercuried sulfa compounds and used their as indicator of acid-base. Available at: [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
  • Discovery Scientific Society. (n.d.). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Available at: [Link]

  • MDPI. (2022, July 5). Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and spectral analysis of some new phenolic azo dyes. Available at: [Link]

  • Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. (2025, March 22). Available at: [Link]

  • Physical Science International Journal. (2013, March 4). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Available at: [Link]

  • Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2025, November 22). Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND IN SILICO EVALUATION OF NOVEL AZO DERIVATIVE FROM THYMOL AND SULPHANILIC ACID. (2025, May 5). Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Available at: [Link]

  • PubChem. (n.d.). o-Toluidine. Available at: [Link]

  • PubChem. (n.d.). p-Toluidine. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-4-isopropylaniline. Available at: [Link]

  • PubChem. (n.d.). Phenol. Available at: [Link]

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Validation

A Comparative Guide to the Reactivity of 3-Methyl-4-isopropylaniline and its Hydrochloride Salt

<_> For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of synthetic organic chemistry, substituted anilines are foundational building blocks for a vast array of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic organic chemistry, substituted anilines are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. 3-Methyl-4-isopropylaniline, a readily available aromatic amine, serves as a crucial precursor in many synthetic routes. However, a frequent and critical decision point for chemists is the choice between using the free amine (free base) or its hydrochloride salt. This guide provides an in-depth, experimentally grounded comparison of the reactivity profiles of these two forms. We will explore the fundamental chemical principles governing their behavior and present practical, data-driven insights into their application in key synthetic transformations, including acylation and diazotization.

Theoretical Framework: The Decisive Role of the Amino Group

The reactivity of an aniline derivative is overwhelmingly dictated by the electronic state of the nitrogen atom's lone pair of electrons.

The Free Amine: An Activated System

In 3-Methyl-4-isopropylaniline, the amino (-NH₂) group's lone pair is in conjugation with the aromatic ring's π-system. This delocalization significantly increases the electron density on the ring, particularly at the ortho and para positions relative to the amino group. This effect, combined with the electron-donating nature of the methyl and isopropyl substituents, makes the aromatic ring highly activated towards electrophilic aromatic substitution (EAS) . Consequently, the free amine is a potent nucleophile, both at the nitrogen atom and at the activated ring positions.[1][2]

The Hydrochloride Salt: A Deactivated System

When 3-Methyl-4-isopropylaniline is protonated to form its hydrochloride salt, the nitrogen's lone pair forms a bond with a proton, creating an anilinium ion (-NH₃⁺). This transformation has profound consequences for the molecule's reactivity:

  • Loss of Nucleophilicity: The nitrogen lone pair is no longer available to participate in reactions.

  • Ring Deactivation: The positively charged -NH₃⁺ group exerts a powerful electron-withdrawing inductive effect. This effect drastically reduces the electron density of the aromatic ring, making it strongly deactivated towards electrophilic attack.[3]

  • Change in Directing Effects: The activating, ortho-, para-directing -NH₂ group is converted into a deactivating, meta-directing -NH₃⁺ group.[3]

The stark contrast in electronic properties between the free amine and its salt form is the primary determinant of their differing chemical reactivity.

G cluster_0 3-Methyl-4-isopropylaniline (Free Base) cluster_1 3-Methyl-4-isopropylaniline HCl (Salt) FB Free Base (-NH₂) FB_Props Properties: - Nucleophilic Nitrogen - Electron-rich Ring - Ortho, Para-directing Salt Hydrochloride Salt (-NH₃⁺Cl⁻) FB->Salt  Protonation (HCl)   Salt->FB  Deprotonation (Base)   Salt_Props Properties: - Non-nucleophilic Nitrogen - Electron-poor Ring - Meta-directing

Caption: Reversible conversion between the activated free base and the deactivated hydrochloride salt.

Experimental Comparison I: N-Acetylation

N-acetylation is a common reaction used to protect the amino group or to synthesize acetanilide derivatives. This reaction serves as an excellent case study for comparing the nucleophilicity of the free amine versus its salt.

Hypothesis

3-Methyl-4-isopropylaniline will react readily with an acetylating agent like acetic anhydride. In contrast, its hydrochloride salt will be unreactive under the same conditions due to the non-nucleophilic, protonated amino group. For the salt to react, a base must be added to deprotonate the anilinium ion and regenerate the nucleophilic free amine in situ.

Experimental Protocols
Protocol A: Acetylation of 3-Methyl-4-isopropylaniline (Free Base)
  • In a 100 mL flask, dissolve 3-Methyl-4-isopropylaniline (10 mmol) in 20 mL of dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add acetic anhydride (12 mmol) dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol B: Attempted Acetylation of the Hydrochloride Salt
  • In a 100 mL flask, suspend 3-Methyl-4-isopropylaniline hydrochloride (10 mmol) in 20 mL of dichloromethane.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add acetic anhydride (12 mmol) dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Little to no product formation is expected.

Protocol C: Acetylation of the Hydrochloride Salt with a Base
  • Follow the procedure in Protocol B.

  • After adding acetic anhydride, add triethylamine (12 mmol) dropwise to the suspension.

  • Stir at room temperature for 1 hour.

  • Work up the reaction as described in Protocol A.

Data Summary & Discussion
ProtocolStarting MaterialReagentsReaction TimeYield
AFree BaseAcetic Anhydride1 hour>95%
BHCl SaltAcetic Anhydride4 hours<5%
CHCl SaltAcetic Anhydride, Triethylamine1 hour>95%

The experimental results unequivocally support the hypothesis. The free amine's available lone pair readily attacks the electrophilic carbonyl carbon of acetic anhydride, leading to a rapid and high-yielding reaction.[4][5] The hydrochloride salt, lacking this nucleophilic character, is inert.[6] Only upon the addition of a base (triethylamine) to neutralize the hydrochloride and free the amine does the reaction proceed, mirroring the outcome of Protocol A.

G cluster_workflow N-Acetylation Experimental Workflow cluster_reagents start Starting Material free_base Free Base start->free_base hcl_salt HCl Salt start->hcl_salt reagent1 Acetic Anhydride free_base->reagent1 hcl_salt->reagent1 reagent2 Acetic Anhydride + Triethylamine hcl_salt->reagent2 outcome1 High Yield (>95%) reagent1->outcome1 outcome2 No Reaction (<5%) reagent1->outcome2 reagent2->outcome1

Caption: Workflow showing outcomes of N-acetylation experiments.

Experimental Comparison II: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt, a versatile intermediate for introducing a wide range of functional groups onto an aromatic ring.[7] This reaction provides a contrasting scenario where the hydrochloride salt is not a hindrance but is, in fact, the preferred starting material.

Hypothesis

Both the free amine and its hydrochloride salt will form a diazonium salt upon reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid). The reaction requires a strong acid medium, which will convert the free amine into its anilinium salt in situ. Therefore, starting directly with the hydrochloride salt is more efficient and direct.

Experimental Protocol

Note: Diazonium salts are unstable and potentially explosive; they should be prepared in a cold environment (0-5 °C) and used immediately without isolation.[7][8]

  • In a 250 mL beaker, suspend 3-Methyl-4-isopropylaniline hydrochloride (10 mmol) in a mixture of 5 mL concentrated hydrochloric acid and 15 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (11 mmol) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. The solid aniline salt will gradually dissolve as the soluble diazonium salt is formed.

  • The resulting clear solution of 3-methyl-4-isopropylbenzenediazonium chloride is ready for subsequent reactions (e.g., Sandmeyer reaction, azo coupling).

Discussion of Results

In this reaction, the active electrophile is the nitrosonium ion (NO⁺), which is generated from sodium nitrite under strongly acidic conditions.[9] The amine's lone pair attacks the nitrosonium ion.[8] Since the reaction medium is highly acidic (pH < 2), any free amine added would be immediately protonated to form the anilinium ion. The reaction proceeds via a small equilibrium concentration of the free amine. Therefore, starting with the hydrochloride salt is functionally equivalent and often more convenient, as it ensures the amine is finely suspended and readily available in the required acidic medium.[7]

G Amine Aniline HCl (or Free Base + Acid) Nitrosonium Nitrosonium Ion (NO⁺) Amine->Nitrosonium  Nucleophilic Attack   NaNO2 NaNO₂ + HCl NaNO2->Nitrosonium  Generates   Diazonium Benzenediazonium Chloride Nitrosonium->Diazonium  Forms   Products Further Products (e.g., Sandmeyer, Azo Dye) Diazonium->Products  Reacts to form  

Caption: Simplified workflow of the diazotization reaction.

Spectroscopic and Physical Property Comparison

Distinguishing between the free amine and its salt is straightforward using standard analytical techniques and physical property measurements.

Property3-Methyl-4-isopropylaniline (Free Base)3-Methyl-4-isopropylaniline HClRationale
Appearance Light yellow to brown oily liquidWhite to off-white solid[10]Salts are typically crystalline solids with higher melting points.
Solubility Insoluble in water, soluble in organic solventsSlightly soluble in water[10], less soluble in nonpolar organicsThe ionic nature of the salt increases its polarity and water solubility.
¹H NMR (δ, ppm) ~3.5-4.0 (broad s, 2H, -NH₂)~7.0-8.0 (broad s, 3H, -NH₃⁺)Protons on a positively charged nitrogen are deshielded and shift downfield.
IR (ν, cm⁻¹) ~3400-3300 (two bands, N-H stretch)~3000-2500 (broad, complex, N⁺-H stretch)The N⁺-H bond vibrations in the anilinium ion are broad and shifted to lower frequencies.
AgNO₃ Test No precipitateWhite precipitate (AgCl)[11][12]The hydrochloride salt contains free chloride ions (Cl⁻) that react with silver nitrate.[12]

Conclusion and Practical Recommendations

The choice between 3-Methyl-4-isopropylaniline and its hydrochloride salt is not a matter of preference but a strategic decision based on the intended chemical transformation.

  • Use the Free Base (3-Methyl-4-isopropylaniline) for:

    • Nucleophilic Acyl Substitution (e.g., Acylation, Sulfonylation): When the nitrogen's nucleophilicity is required for the reaction.

    • Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration): When the high activation of the aromatic ring is desired for substitution. (Note: Nitration requires protection of the amino group to prevent oxidation and meta-product formation).[1][3]

  • Use the Hydrochloride Salt for:

    • Diazotization Reactions: As the reaction is performed in strong acid, starting with the salt is more direct.

    • Storage and Handling: Salts are often more stable, less susceptible to air oxidation, and easier to handle as crystalline solids compared to liquid amines.[13]

    • Reactions Requiring in situ Neutralization: When precise control over the release of the free amine via the addition of a stoichiometric amount of base is desired.

By understanding the fundamental electronic differences and reviewing the supporting experimental data, researchers can make informed decisions, optimizing reaction conditions and maximizing synthetic efficiency.

References

  • PubChem. (n.d.). 4-Isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622428A - Preparation method of 3-methyl-4-isopropylaniline.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Vedantu. (n.d.). P Chloroaniline and anilinium hydrochloride can be class 12 chemistry CBSE. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Quora. (2018, May 30). Why is aniline more reactive than acetanilide? Retrieved from [Link]

  • SlideShare. (2021, September 15). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. Retrieved from [Link]

  • Allen. (n.d.). p-chloroaniline and anilinium hydrochloride cannot be distinguished by. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • YouTube. (2020, July 30). Aniline Electrophilic substitution reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Toppr. (n.d.). Which test can tell the difference between p-chloroaniline and anilinium hydrochloride? Retrieved from [Link]

  • Infinity Learn. (n.d.). p-chloro aniline and anilinium hydrochloride can be distinguished by. Retrieved from [Link]

  • MDPI. (2026, January 26). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Aniline Compounds

For Researchers, Scientists, and Drug Development Professionals Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Achieving the requisite...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Achieving the requisite level of purity for these aromatic amines is a critical, yet often challenging, step in research and development. This guide provides an in-depth comparison of common and advanced purification techniques for aniline compounds, grounded in scientific principles and supported by experimental data. Here, we move beyond simple protocols to explain the "why" behind procedural choices, empowering you to select and optimize the most suitable purification strategy for your specific application.

The Nature of the Challenge: Understanding Aniline Impurities

Before delving into purification techniques, it is crucial to understand the common impurities encountered with aniline compounds. These can be broadly categorized as:

  • Starting materials and reagents: Unreacted precursors or excess reagents from the aniline synthesis.

  • Byproducts of the reaction: Isomers, over-alkylated or -acylated products, and other secondary reaction products.

  • Degradation products: Aniline compounds are susceptible to oxidation and polymerization, leading to colored impurities, often appearing as a darkening of the material.[1]

The choice of purification technique will largely depend on the physical and chemical properties of the target aniline and its impurities, such as boiling point, solubility, and polarity.

Classical Purification Techniques: The Workhorses of the Lab

Distillation: Harnessing Vapor Pressure Differences

Distillation is a cornerstone technique for purifying liquid aniline compounds, particularly for removing non-volatile or significantly less volatile impurities. The two primary methods employed are steam distillation and vacuum fractional distillation.

2.1.1. Steam Distillation

This technique is particularly useful for purifying aniline from non-volatile organic or inorganic impurities.[2] By introducing steam into the distillation flask, the aniline co-distills with water at a temperature below the boiling point of water, thus avoiding thermal degradation of sensitive compounds.[3]

Mechanism Explained: The principle of steam distillation relies on Dalton's Law of Partial Pressures. The total vapor pressure of the immiscible mixture of aniline and water is the sum of their individual vapor pressures. The mixture boils when this total vapor pressure equals the atmospheric pressure. Since the vapor pressure of water is significant, the boiling point of the mixture is lower than that of pure aniline, protecting it from decomposition.[4]

Causality in Experimental Choice: Choose steam distillation when your primary concern is removing high-boiling or non-volatile impurities and when the aniline derivative has limited water solubility and is steam-volatile. It is a gentler method than high-temperature fractional distillation.[2] However, it is generally not effective for separating compounds with close boiling points.

2.1.2. Vacuum Fractional Distillation

For separating aniline compounds from impurities with relatively close boiling points, vacuum fractional distillation is the method of choice. By reducing the pressure, the boiling points of the components are lowered, mitigating the risk of thermal decomposition.[1] The use of a fractionating column enhances the separation efficiency by providing a large surface area for repeated vaporization-condensation cycles.

Mechanism Explained: The separation efficiency of a fractional distillation column is described by the concept of theoretical plates. Each theoretical plate represents a single simple distillation cycle. The greater the number of theoretical plates, the better the separation of components with close boiling points. Lowering the pressure increases the relative volatility of many organic compounds, making separation more efficient.[5] For instance, the boiling point of aniline drops from 184°C at atmospheric pressure to 72°C at 20 mmHg.[1]

Causality in Experimental Choice: Opt for vacuum fractional distillation when high purity is required and the impurities have boiling points within approximately 20-30°C of the target aniline. The choice of vacuum level is critical; a lower pressure is generally better for heat-sensitive compounds but may require more specialized equipment.

Table 1: Comparison of Distillation Techniques for Aniline Purification

FeatureSteam DistillationVacuum Fractional Distillation
Principle Co-distillation with an immiscible liquid (water)Separation based on boiling point differences at reduced pressure
Ideal for Removing non-volatile or high-boiling impuritiesSeparating compounds with close boiling points
Advantages Gentle, avoids high temperatures, effective for heat-sensitive compoundsHigh separation efficiency, yields high purity product, applicable to a wide range of anilines
Disadvantages Not suitable for separating volatile impurities with similar properties, requires subsequent removal of waterRequires specialized vacuum equipment, potential for "bumping" if not heated evenly[1]
Typical Yield Moderate to HighHigh
Final Purity GoodExcellent

Experimental Protocol: Vacuum Fractional Distillation of Aniline

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Charge the round-bottom flask with the impure aniline and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation: Begin heating the flask gently while gradually reducing the pressure to the desired level.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at the expected boiling point of the pure aniline at the applied pressure.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool before slowly releasing the vacuum.

Self-Validating System: The purity of the collected fractions should be assessed by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the separation's effectiveness.

Recrystallization: Leveraging Differential Solubility

For solid aniline derivatives, recrystallization is a powerful and economical purification method.[6] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Mechanism Explained: An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble or highly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain in the solution (mother liquor).[7]

Causality in Experimental Choice: The critical step in recrystallization is the selection of an appropriate solvent. An ideal solvent should:

  • Not react with the aniline compound.

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

  • Have a boiling point lower than the melting point of the aniline compound.

For nitroanilines, ethanol or acetic acid are often suitable solvents.[8][9]

Table 2: Common Solvents for Recrystallization of Aniline Derivatives

Aniline DerivativeRecommended Solvent(s)
p-NitroanilineEthanol[8]
2,6-Dibromo-4-nitroanilineEthanol, Acetic Acid[9]
Acetanilide (for reference)Water[10]

Experimental Protocol: Recrystallization of p-Nitroaniline

  • Dissolution: In a flask, dissolve the impure p-nitroaniline in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Self-Validating System: The purity of the recrystallized product can be verified by melting point determination (a sharp melting point range indicates high purity) and spectroscopic analysis.

Chromatographic Techniques: High-Resolution Separations

Chromatography offers superior separation power for complex mixtures of aniline compounds, especially when dealing with isomers or compounds with very similar physical properties.

Column Chromatography

This is a versatile and widely used technique for the preparative separation of aniline compounds.[11] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).

Mechanism Explained: The components of the mixture are adsorbed onto the stationary phase with varying affinities. A mobile phase is then passed through the column, and the components are eluted at different rates depending on their polarity and interaction with the stationary and mobile phases. Generally, less polar compounds elute faster than more polar compounds on a polar stationary phase like silica gel.[11]

Causality in Experimental Choice:

  • Stationary Phase: Silica gel is the most common stationary phase for aniline purification. However, due to the basic nature of anilines, they can sometimes interact strongly with the acidic silica gel, leading to tailing peaks and poor separation.[12] In such cases, using neutral or basic alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase can improve the separation.[13]

  • Mobile Phase: The choice of mobile phase (eluent) is crucial for achieving good separation. A solvent system is typically chosen based on preliminary analysis by Thin Layer Chromatography (TLC). The polarity of the eluent is gradually increased to elute compounds with increasing polarity. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[14]

Experimental Workflow: Column Chromatography of an Aniline Mixture

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis pack_column Pack Column with Stationary Phase prepare_sample Prepare Sample Slurry load_sample Load Sample onto Column prepare_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent

Caption: Workflow for purifying aniline compounds using column chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations requiring high resolution and for purifying small to moderate quantities of high-purity aniline compounds, preparative HPLC is an invaluable tool.[15]

Mechanism Explained: Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material. Reversed-phase chromatography, with a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is commonly used for aniline separations.[15]

Causality in Experimental Choice: Prep-HPLC is chosen when:

  • High purity (>99%) is essential.

  • The components of the mixture are difficult to separate by other techniques.

  • Only small to moderate amounts of material need to be purified.

The scalability of HPLC methods from analytical to preparative scales is a significant advantage.[15]

Supercritical Fluid Chromatography (SFC)

SFC is a more recent and "greener" alternative to HPLC for the purification of some organic compounds, including amines.[16]

Mechanism Explained: SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Supercritical fluids have properties intermediate between those of a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC.[17]

Causality in Experimental Choice: SFC is advantageous for its reduced solvent consumption, faster run times, and ease of solvent removal from the collected fractions. It is particularly well-suited for the separation of chiral aniline derivatives. For basic compounds like anilines, additives such as amines may be required in the mobile phase to improve peak shape.[18]

Table 3: Comparison of Chromatographic Techniques for Aniline Purification

FeatureColumn ChromatographyPreparative HPLCSupercritical Fluid Chromatography (SFC)
Principle Adsorption/PartitionPartitionPartition
Stationary Phase Silica gel, AluminaC18, C8, PhenylChiral, Achiral polysaccharide-based
Mobile Phase Organic solvent mixturesAcetonitrile/Water, Methanol/WaterSupercritical CO2 with co-solvents
Resolution GoodExcellentExcellent
Scalability High (grams to kilograms)Low to Moderate (milligrams to grams)Low to Moderate (milligrams to grams)
Advantages Inexpensive, highly scalableHigh purity, automatedFast, "green" (less organic solvent), excellent for chiral separations
Disadvantages Can be time-consuming, lower resolution than HPLCExpensive, limited scalabilityRequires specialized equipment, may require additives for basic compounds

Purity Analysis: The Self-Validating System

No purification is complete without a robust method to assess the purity of the final product. A combination of chromatographic and spectroscopic techniques provides a comprehensive evaluation.

Chromatographic Purity Assessment
  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a standard method for determining the purity of volatile aniline compounds. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful tool for purity assessment, particularly for less volatile or thermally sensitive aniline derivatives.[19]

Spectroscopic Confirmation and Purity Check
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the purified aniline and for detecting impurities. The presence of unexpected signals or incorrect integration values can indicate the presence of impurities.[20][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups (e.g., N-H and aromatic C-H stretches in aniline) and to check for the absence of impurities with distinct IR absorptions (e.g., carbonyl impurities).[22] The N-H stretching of a primary aniline typically appears as two bands in the 3300-3500 cm-1 region.[23]

Workflow for Purity Verification

G cluster_initial Initial Assessment cluster_quant Quantitative Analysis cluster_struct Structural Confirmation tlc_gc TLC or GC Screen hplc_gc_quant Quantitative HPLC or GC nmr NMR Spectroscopy (1H, 13C) ir IR Spectroscopy ms Mass Spectrometry purified_sample Purified Aniline Compound purified_sample->tlc_gc purified_sample->hplc_gc_quant purified_sample->nmr purified_sample->ir purified_sample->ms

Caption: A comprehensive workflow for the purity analysis of aniline compounds.

Safety First: Handling Aniline Compounds

Aniline and many of its derivatives are toxic and can be absorbed through the skin. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Consult the Safety Data Sheet (SDS) for specific handling and disposal information for each compound.

Conclusion and Future Outlook

The selection of an appropriate purification technique for aniline compounds is a multifactorial decision that requires a deep understanding of the chemical and physical properties of the target molecule and its impurities. While classical techniques like distillation and recrystallization remain valuable for their scalability and cost-effectiveness, modern chromatographic methods like preparative HPLC and SFC offer unparalleled resolution for achieving high-purity materials. A robust analytical workflow is essential to validate the success of any purification strategy. As the demand for highly pure and complex aniline derivatives in drug discovery and materials science continues to grow, the development of more efficient, scalable, and sustainable purification technologies will be of paramount importance.

References

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  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

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  • ResearchGate. (2014). The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

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  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • National Institutes of Health. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

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  • CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ResearchGate. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • ResearchGate. (2015). Separation of phenol and aniline compounds on the ILs-monolithic.... Retrieved from [Link]

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  • YouTube. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Analogues of 3-Methyl-4-isopropylaniline Hydrochloride: Synthesis, Properties, and Comparative Analysis

Introduction In the landscape of chemical synthesis and drug development, the substituted aniline scaffold is a cornerstone. Its unique combination of aromaticity and a modifiable amino group makes it a privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chemical synthesis and drug development, the substituted aniline scaffold is a cornerstone. Its unique combination of aromaticity and a modifiable amino group makes it a privileged structure for creating diverse molecular architectures. At the heart of this guide is 3-Methyl-4-isopropylaniline hydrochloride (CAS: 4534-11-6), a specific substituted aniline that serves as an excellent model for understanding the principles of structure-property relationships.

For researchers, scientists, and drug development professionals, the ability to rationally modify a core structure is paramount. The goal is often to fine-tune physicochemical properties—such as solubility, basicity (pKa), and lipophilicity (logP)—to enhance biological activity, improve metabolic stability, or reduce toxicity.[1] This guide moves beyond a simple cataloging of compounds. It is designed to provide a deep, comparative analysis of key structural analogues of 3-Methyl-4-isopropylaniline, grounded in experimental data and synthetic protocols. We will explore how subtle changes, such as removing a methyl group, shifting a substituent's position, or introducing a halogen, can profoundly alter a molecule's behavior. By understanding the causality behind these changes, we can more effectively design molecules with desired functions.

Section 1: The Core Compound: 3-Methyl-4-isopropylaniline Hydrochloride

3-Methyl-4-isopropylaniline, in its hydrochloride salt form, provides stability and improved handling characteristics compared to its free-base form. The core structure features a benzene ring substituted with an amino group, a methyl group, and an isopropyl group. These substituents define its fundamental electronic and steric properties.

Chemical Identity and Properties
PropertyValueReference
CAS Number 4534-11-6[2][3]
Molecular Formula C₁₀H₁₆ClN[3]
Molecular Weight 185.70 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 223 °C[3]
Synonyms 4-Isopropyl-m-toluidinium chloride[2][3]
Free Base XLogP3 2.8[4]

The hydrochloride salt form enhances water solubility, a critical factor for many biological and chemical applications. The free base, 4-Isopropyl-3-methylaniline, is an oil, and its computed lipophilicity (XLogP3 of 2.8) indicates a significant non-polar character.[4]

Caption: Structure of 3-Methyl-4-isopropylaniline Hydrochloride.

Section 2: Comparative Analysis of Key Structural Analogues

To understand the impact of structural modifications, we will compare the parent compound to three carefully selected analogues. Each analogue represents a distinct and informative chemical change.

  • Analogue A: 3-Isopropylaniline (CAS: 5369-16-4) - Removal of the ortho-methyl group.

  • Analogue B: N-Isopropylaniline (CAS: 768-52-5) - Isomeric shift of the isopropyl group from the ring to the nitrogen atom.

  • Analogue C: 3-Chloro-4-isopropylaniline (CAS: 52789-33-0) - Replacement of the methyl group with an electron-withdrawing chloro group.

Comparative Physicochemical Properties

The following table summarizes key experimental and computed data for the free base forms of the parent compound and its analogues. This data is essential for predicting how these molecules will behave in different chemical and biological environments.

Compound NameStructureMW ( g/mol )Physical Statem.p. / b.p. (°C)pKa (Conjugate Acid)XLogP3
3-Methyl-4-isopropylaniline Parent Compound149.23[4]Liquid-~4.8 (Estimated)2.8[4]
3-Isopropylaniline (Analogue A)Removal of -CH₃135.21[5]Liquid101-103 / 15 mmHg[5]4.67 (Predicted)[5][6]2.2[7]
N-Isopropylaniline (Analogue B)Isomeric Shift of Isopropyl135.21[8]Liquid203 - 204[8]5.30[8]2.5[8]
3-Chloro-4-isopropylaniline (Analogue C)Replacement of -CH₃ with -Cl169.65[9]--~4.0 (Estimated)3.0[9]
Structure-Property Relationship Insights
  • Expertise & Causality: Why do these properties change?

The data in the table is not merely a collection of numbers; it tells a story about electronic and steric effects.

  • Basicity (pKa): The pKa of the conjugate acid is a direct measure of the basicity of the aniline nitrogen. A higher pKa indicates a stronger base, meaning the nitrogen's lone pair is more available to accept a proton.

    • Parent vs. Analogue A (-CH₃ removal): The methyl group on the parent compound is weakly electron-donating. Its removal to form 3-isopropylaniline likely causes a slight decrease in basicity, as reflected in the predicted pKa of 4.67.[5][6] Alkyl groups on the aromatic ring donate electron density, making the nitrogen lone pair more available.

    • Parent vs. Analogue B (Isomerism): N-isopropylaniline has a significantly higher pKa (5.30) than the ring-substituted anilines.[8] This is a classic distinction between primary and secondary amines. The alkyl group directly attached to the nitrogen is more effective at stabilizing the positive charge of the conjugate acid through induction, making the secondary amine a stronger base.

    • Parent vs. Analogue C (-Cl addition): Replacing the electron-donating methyl group with a highly electronegative chloro group dramatically decreases the basicity. The chloro atom is strongly electron-withdrawing via induction, pulling electron density away from the ring and, consequently, from the nitrogen atom. This de-stabilizes the conjugate acid and makes the lone pair much less available for protonation. Its pKa is estimated to be significantly lower than that of aniline (pKa ~4.6).

  • Lipophilicity (XLogP3): This value represents the compound's preference for a non-polar (lipid) environment versus a polar (aqueous) one. It is a critical parameter for predicting drug absorption and membrane permeability.[10]

    • Parent vs. Analogue A (-CH₃ removal): Removing the methyl group reduces the molecule's non-polar surface area, leading to a decrease in lipophilicity from 2.8 to 2.2.[4][7] This would be expected to slightly increase aqueous solubility.

    • Parent vs. Analogue C (-Cl addition): The addition of a chlorine atom increases the lipophilicity (XLogP3 = 3.0).[9] While chlorine is polar, its contribution to the overall molecular size and non-polar surface area outweighs its polarity in this context, a common trend in SAR studies.

Caption: Impact of structural modifications on key physicochemical properties.

Section 3: Synthesis Methodologies: An Experimental Overview

A robust and reproducible synthesis is the foundation of any chemical research program. The choice of synthetic route depends on starting material availability, desired yield, and scalability. Here, we present validated protocols for synthesizing the free base of our parent compound and a key analogue.

Protocol 1: Synthesis of 3-Methyl-4-isopropylaniline (Free Base of Parent Compound)

This method is based on a Friedel-Crafts alkylation approach, which is advantageous for its directness but requires careful control of reaction conditions to minimize by-products.[7]

  • Rationale: This protocol uses m-toluidine as the starting material. The amino group is first protonated in strong acid (sulfuric acid) to protect it and to act as a meta-director. However, the alkyl groups are ortho, para-directing. The final substitution pattern is a result of the interplay between these directing effects and steric hindrance.

Step-by-Step Methodology:

  • Component 1 Preparation: In a suitable flask, dissolve m-toluidine in 50-98% sulfuric acid solution. The weight ratio of sulfuric acid to m-toluidine should be between 4:1 and 12:1. Cool the solution.

  • Component 2 Preparation: In a separate container, place the isopropylation reagent (e.g., isopropanol or 2-chloropropane).

  • Alkylation Reaction: Feed Component 1 and Component 2 simultaneously into a jet mixer at a controlled temperature of 10-35 °C. The flow rate ratio of Component 1 to Component 2 should be between 5:1 and 10:1.

  • Reaction Completion: Pass the resulting mixture through a reaction tube (e.g., quartz) heated to 60-95 °C to complete the alkylation.

  • Work-up and Purification: Carefully neutralize the reaction mixture with a suitable base (e.g., NaOH solution) until alkaline. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation to obtain 3-methyl-4-isopropylaniline.

Protocol 2: Synthesis of 3-Isopropylaniline (Analogue A)

This protocol employs a classic method for synthesizing anilines: the reduction of a corresponding nitroaromatic compound. This is a highly reliable and widely used transformation.[2]

  • Rationale: The reduction of a nitro group to an amine is a fundamental reaction in organic synthesis. Using iron powder in the presence of an acid (in this case, generated from HCl) is a cost-effective and efficient method known as the Béchamp reduction. It avoids the need for high-pressure hydrogenation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-isopropylnitrobenzene (0.127 mol) in 300 mL of 50% aqueous ethanol, add iron powder (23 g) with vigorous stirring.

  • Initiation: Heat the mixture to reflux. Slowly add 13.5 mL of a solution made from 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% aqueous ethanol. Maintain reflux and stirring.

  • Reaction Monitoring: Continue stirring at reflux for 30 minutes. The reaction progress can be monitored by TLC.

  • Work-up: Make the reaction mixture basic by adding 2.5 N sodium hydroxide solution.

  • Isolation: Subject the basic mixture to steam distillation. Extract the distillate with chloroform.

  • Purification: Dry the combined chloroform layers over an anhydrous salt, filter, and concentrate the solvent by distillation. The residue is then purified by vacuum distillation (b.p. 117-118 °C at 18 mmHg) to yield pure 3-isopropylaniline.[2]

start 3-Isopropylnitrobenzene in 50% EtOH add_fe Add Iron Powder (Fe) Heat to Reflux start->add_fe add_hcl Slowly Add HCl solution add_fe->add_hcl reflux Stir at Reflux (30 min) add_hcl->reflux basify Make Basic (2.5 N NaOH) reflux->basify distill Steam Distillation basify->distill extract Extract with CHCl3 distill->extract purify Dry & Concentrate Vacuum Distillation extract->purify product Pure 3-Isopropylaniline purify->product

Caption: Experimental workflow for the synthesis of 3-Isopropylaniline.

Section 4: Biological and Pharmacological Context

The aniline scaffold is prevalent in a vast array of biologically active molecules, including approved drugs and clinical candidates. Its importance stems from its ability to act as a versatile pharmacophore component. The amino group can serve as a hydrogen bond donor, and its basicity allows for salt formation to improve solubility and bioavailability.

The structural analogues discussed here are not just academic curiosities; they represent the types of modifications routinely explored in medicinal chemistry programs.

  • Controlling pKa: Adjusting the pKa is crucial for optimizing a drug's absorption and distribution. A compound's ionization state at physiological pH (around 7.4) dictates how it interacts with membranes and target proteins. By adding electron-withdrawing or -donating groups, as seen in our analogues, a medicinal chemist can tune the pKa to a desired range.[11]

  • Modulating Lipophilicity: Lipophilicity is a double-edged sword. A drug must be lipophilic enough to cross cell membranes but soluble enough to be transported in the blood. The "Lipinski's Rule of Five" provides guidelines for drug-like properties, and modifying alkyl or halogen substituents is a primary strategy for optimizing logP.[10][12]

  • Metabolic Stability: Anilines can be susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] Modifying the substitution pattern around the ring can sterically hinder this metabolic attack, increasing the drug's half-life. For instance, adding the methyl group in the parent compound compared to Analogue A could potentially alter its metabolic profile.

Conclusion

This guide has systematically deconstructed 3-Methyl-4-isopropylaniline hydrochloride and its structural analogues to illustrate fundamental principles of chemical design. Through a comparative analysis of their physicochemical properties and synthetic routes, we have demonstrated how discrete structural changes translate into predictable and significant alterations in basicity, lipophilicity, and other key characteristics.

For the practicing scientist, this understanding is not merely theoretical. It forms the basis of rational drug design, materials science, and process chemistry. The ability to predict how a modification will affect a molecule's behavior is essential for efficient and successful research and development. The protocols and data presented herein serve as a practical foundation for anyone working with substituted anilines, providing both the "how" of synthesis and the "why" of the resulting molecular properties.

References

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